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  • Product: 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
  • CAS: 1505757-71-0

Core Science & Biosynthesis

Foundational

Introduction: The Quinoxaline Scaffold and the Imperative for Pharmacokinetic Profiling

As a Senior Application Scientist, this guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. It is importan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. It is important to note that as of the writing of this document, specific pharmacokinetic data for this compound is not extensively available in peer-reviewed literature. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals on how to elucidate its profile, from initial in vitro assessments to in vivo studies.

Quinoxaline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The subject of this guide, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0[3]), is a novel entity combining the tetrahydroquinoxaline core with a chloro-substituent and a cyclopropyl group. These modifications can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its efficacy and safety as a potential therapeutic agent.

This guide outlines a logical, multi-stage process for a comprehensive pharmacokinetic evaluation, designed to build a robust data package for this compound.

Part 1: Foundational Physicochemical and In Vitro ADME Characterization

The initial phase focuses on in vitro assays that provide early insights into the compound's drug-like properties and potential liabilities. These data are crucial for guiding the design of more complex in vivo studies.

Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step.

PropertyPredicted Value/StatusExperimental ProtocolRationale
Molecular Formula C11H13ClN2[3]N/AConfirms identity and molecular weight.
Molecular Weight 208.69 g/mol [3]N/AInfluences diffusion and transport characteristics.
pKa Estimated ~3-4Potentiometric titration or computational prediction.The basicity of the nitrogen atoms in the tetrahydroquinoxaline ring will determine the ionization state at physiological pH, which critically impacts solubility, permeability, and binding.[4]
LogP/LogD To be determinedShake-flask method (Octanol/Water) or HPLC-based methods.Lipophilicity is a key determinant of membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.[5]
Aqueous Solubility To be determinedThermodynamic or kinetic solubility assays (e.g., using HPLC-UV).Poor solubility can be a major obstacle to oral absorption and achieving therapeutic concentrations.
In Vitro Absorption and Permeability

These assays predict the compound's ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a polarized monolayer that mimics the intestinal epithelium.

  • Compound Treatment: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

  • Quantification: Compound concentration in the samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good potential for oral absorption.

In Vitro Metabolism

Understanding how and where the compound is metabolized is critical for predicting its half-life and potential for drug-drug interactions. Quinoxaline derivatives are known to be substrates for cytochrome P450 (CYP) enzymes.[6]

A. Metabolic Stability Assessment

This assay determines the rate at which the compound is cleared by metabolic enzymes.

SystemProtocolRationale
Liver Microsomes Incubate the compound with liver microsomes (human, rat) and NADPH (a necessary cofactor). Sample at multiple time points and quantify the remaining parent compound via LC-MS/MS.A rapid and cost-effective way to assess Phase I (CYP-mediated) metabolism.
Hepatocytes Incubate the compound with cryopreserved hepatocytes. This system contains both Phase I and Phase II metabolic enzymes.Provides a more complete picture of hepatic metabolism, including conjugation reactions.

B. Reaction Phenotyping and Metabolite Identification

This step identifies which specific CYP enzymes are responsible for metabolism and what metabolites are formed.

Protocol: CYP Reaction Phenotyping

  • Incubate the compound individually with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).

  • Measure the rate of disappearance of the parent compound.

  • The enzymes that show the highest rate of metabolism are identified as the primary contributors.

Potential Metabolic Pathways

Based on the structure and general metabolism of related compounds, likely metabolic pathways include hydroxylation of the quinoxaline core or oxidation of the cyclopropyl group.[6]

Diagram: Proposed Metabolic Pathways

G cluster_main 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound Metabolite1 Hydroxylated Quinoxaline Core Parent->Metabolite1 e.g., CYP3A4, CYP2D6 Metabolite2 Oxidized Cyclopropyl Ring Parent->Metabolite2 e.g., CYP3A4, CYP2D6 Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGTs Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Part 2: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.

Bioanalytical Method Development

A robust and sensitive bioanalytical method is the cornerstone of any PK study. LC-MS/MS is the gold standard for quantifying small molecules in biological matrices like plasma.

Key Method Validation Parameters:

  • Selectivity and Specificity

  • Linearity, Range, LLOQ (Lower Limit of Quantification)

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

In Vivo Study Design

A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dose_IV Group 1: IV Bolus (e.g., 1 mg/kg) Sample Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose_IV->Sample Dose_PO Group 2: Oral Gavage (e.g., 10 mg/kg) Dose_PO->Sample Process Plasma Separation Sample->Process Quantify LC-MS/MS Quantification Process->Quantify Calculate Pharmacokinetic Analysis (NCA) Quantify->Calculate

Caption: Workflow for a typical rodent pharmacokinetic study.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key pharmacokinetic parameters.

ParameterDescriptionImportance
AUC (Area Under the Curve) The total drug exposure over time.A primary measure of the extent of drug absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
t½ (Half-life) The time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady state.
Cmax The maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is observed.Indicates the rate of drug absorption.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for determining if a drug is suitable for oral administration.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to defining the pharmacokinetic profile of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. The data generated from these studies are essential for making informed decisions in the drug development process. Positive results, such as good oral bioavailability, a moderate half-life, and a predictable metabolic profile, would support its advancement into further preclinical safety and efficacy studies. Conversely, identifying liabilities such as high clearance, poor absorption, or significant CYP inhibition would necessitate further medicinal chemistry efforts to optimize the molecule's properties. This structured evaluation ensures a thorough understanding of the compound's disposition in the body, a critical step in translating a promising molecule into a potential medicine.

References

  • MDPI. (2022, June 23). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Available from: [Link]

  • Frontiers. (2021, September 21). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Available from: [Link]

  • ResearchGate. (2024, June). Effect of the synthesized quinoxaline derivatives against α‐amylase and.... Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • PMC. (2025, March 13). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Available from: [Link]

  • ResearchGate. Quinoxaline: Synthetic and pharmacological perspectives. Available from: [Link]

  • PubMed. Pharmacokinetics of a Series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in Rats. Determination of Quantitative Structure-Pharmacokinetic Relationships. Available from: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • PMC. (2023, October 16). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Available from: [Link]

  • Thoreauchem. 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-1505757-71-0. Available from: [Link]

  • PHARMACOKINETICS. Available from: [Link]

  • NextSDS. 6-Chloro-1,2,3,4-tetrahydro-quinoxaline — Chemical Substance Information. Available from: [Link]

Sources

Exploratory

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Organic Solvents Introduction In the landscape of modern medicinal chemistry and drug development, the quinoxaline...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Organic Solvents

Introduction

In the landscape of modern medicinal chemistry and drug development, the quinoxaline scaffold and its derivatives are of significant interest due to their wide range of biological activities.[1] The specific compound, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0, Molecular Formula: C₁₁H₁₃ClN₂, Molecular Weight: 208.08 g/mol ), represents a key heterocyclic intermediate.[2] A thorough understanding of its solubility profile in various organic solvents is a critical-path parameter for its successful application. Solubility dictates the efficiency of synthesis, purification, formulation, and ultimately, the bioavailability and efficacy of potential drug candidates.[3][4]

This technical guide provides a comprehensive analysis of the expected solubility characteristics of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the physicochemical properties of the molecule, provide a theoretical framework for its solubility, and present a robust, self-validating protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this and similar chemical entities.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. An expert analysis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline reveals several key features that govern its interaction with different solvents:

  • Core Structure and Polarity: The molecule is built on a 1,2,3,4-tetrahydroquinoxaline core. The presence of two nitrogen atoms within this heterocyclic system introduces polarity and the capacity for specific solute-solvent interactions. The aromatic ring, substituted with an electron-withdrawing chlorine atom, further influences the electron distribution and dipole moment of the molecule.

  • Hydrogen Bonding Capability: The secondary amine at the N4 position of the tetrahydroquinoxaline ring is a crucial functional group. It can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The N1 nitrogen also possesses a lone pair, making it a hydrogen bond acceptor. This dual capability is a primary determinant of its solubility in protic solvents.

  • Lipophilicity: The nonpolar cyclopropyl group at the N1 position and the chloro-substituted benzene ring contribute to the molecule's lipophilicity ("oil-loving" nature). This suggests that while it has polar features, it will also have an affinity for less polar environments.

Based on these structural characteristics, a "like dissolves like" principle can be applied to predict its general solubility:

  • High Solubility Expected in Polar Protic & Aprotic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The ability to engage in hydrogen bonding with these solvents should lead to high solubility. Ethanol, for instance, is often an effective solvent for synthesizing quinoxaline derivatives.[5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Strong dipole-dipole interactions between the solvent and the polar tetrahydroquinoxaline core are expected to facilitate dissolution. DMSO is particularly effective at dissolving a wide range of pharmaceutical compounds.[3]

  • Moderate to Low Solubility Expected in Nonpolar Solvents:

    • Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): The dominant polar nature of the heterocyclic amine core will likely limit its solubility in these solvents. While the cyclopropyl and chlorophenyl moieties provide some lipophilicity, it is unlikely to overcome the energetic penalty of disrupting the strong solvent-solvent interactions in a nonpolar medium.

Definitive Solubility Determination: The Shake-Flask Method

Theoretical predictions provide a valuable starting point, but empirical measurement is required for definitive data. The shake-flask equilibrium method is the gold standard for determining thermodynamic solubility and is considered the reference protocol.[4][6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

1. Preparation of Saturated Solution: a. Add an excess amount of solid 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.[7] b. For each solvent, prepare at least three replicate samples to ensure statistical validity.[8]

2. Equilibration: a. Place the sealed vials on an orbital shaker or use a magnetic stir bar for agitation. b. Maintain a constant temperature (e.g., 25 °C or 37 °C for biological relevance) for a sufficient duration to reach equilibrium.[6][8] A period of 24 to 72 hours is typical, though preliminary tests may be needed to determine the optimal time for the specific compound-solvent system.[6]

3. Phase Separation (Critical Step): a. After equilibration, cease agitation and allow the vials to stand undisturbed to permit the excess solid to settle. b. To separate the saturated supernatant from the solid, centrifuge the vials at high speed. c. Carefully aspirate a precise volume of the clear supernatant. For this step, it is crucial to avoid disturbing the solid pellet. d. As a secondary measure, filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[6] Self-Validation Check: Perform recovery checks to ensure the compound does not adsorb to the filter material.

4. Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatography) to bring the concentration within the calibrated range of the analytical method. b. Analyze the diluted samples using a validated analytical technique to determine the concentration of the dissolved compound.

5. Calculation of Solubility: a. Use the measured concentration from the analytical instrument and the applied dilution factor to calculate the original concentration in the saturated supernatant. b. Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess solid compound to a known volume of solvent in triplicate vials equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium prep->equil cent Centrifuge vials to pellet excess solid equil->cent filt Aspirate and filter supernatant (0.22 µm PTFE filter) cent->filt Careful aspiration dil Precisely dilute supernatant to fall within calibration range filt->dil anal Analyze via validated HPLC-UV or LC-MS method dil->anal calc Calculate original concentration using dilution factor. Express solubility (mg/mL or M) anal->calc

Caption: A validated workflow for determining thermodynamic solubility using the shake-flask method.

Analytical Techniques for Quantification

The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. The chosen method must be validated for linearity, accuracy, and precision.

  • High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used technique.[9][10]

    • Setup: A reversed-phase C18 column is typically effective.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or methanol and water) with a suitable buffer is common.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λ_max) provides excellent quantitative data.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low solubility or complex matrices, LC-MS/MS offers superior sensitivity and specificity.[11] It can provide reliable quantification even at ng/mL levels.

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used by integrating the signal of the analyte against a known concentration of an internal standard. While powerful, it is generally less high-throughput than chromatographic methods.

Data Presentation: A Template for Solubility Profiling

All empirically determined data should be organized systematically for clear interpretation and comparison.

Solvent Class Solvent Qualitative Solubility (25 °C) Quantitative Solubility (mg/mL at 25 °C)
Polar Protic Methanole.g., Freely SolubleRecord experimental value
Ethanole.g., SolubleRecord experimental value
Isopropanole.g., SolubleRecord experimental value
Polar Aprotic Dimethyl Sulfoxide (DMSO)e.g., Very SolubleRecord experimental value
N,N-Dimethylformamide (DMF)e.g., Very SolubleRecord experimental value
Acetonitrilee.g., SolubleRecord experimental value
Acetonee.g., Sparingly SolubleRecord experimental value
Ethers Tetrahydrofuran (THF)e.g., SolubleRecord experimental value
1,4-Dioxanee.g., Sparingly SolubleRecord experimental value
Halogenated Dichloromethane (DCM)e.g., SolubleRecord experimental value
Chloroforme.g., SolubleRecord experimental value
Aromatic Toluenee.g., Slightly SolubleRecord experimental value
Nonpolar Hexanee.g., InsolubleRecord experimental value
Cyclohexanee.g., InsolubleRecord experimental value

Key Factors Influencing Solubility Measurements

Achieving accurate solubility data requires controlling for several variables that can significantly impact the results.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions p1 Polarity solubility SOLUBILITY p1->solubility p2 Hydrogen Bonding p2->solubility p3 Molecular Size p3->solubility p4 Solid State Form (Polymorph, Amorphous) p4->solubility s1 Polarity s1->solubility s2 Hydrogen Bonding s2->solubility s3 Dielectric Constant s3->solubility c1 Temperature c1->solubility c2 Pressure c2->solubility c3 Presence of Impurities c3->solubility

Caption: Core factors governing the solubility of a solid compound in a liquid solvent.

  • Solid-State Form: This is a critical, often overlooked, factor. Different crystalline forms (polymorphs), solvates, or an amorphous state of the same compound can exhibit vastly different solubilities and dissolution rates.[6] It is imperative to characterize the solid form being used (e.g., via XRPD) to ensure the data is relevant and reproducible.

  • Temperature: The solubility of most solids increases with temperature. Therefore, all measurements must be conducted and reported at a specified, constant temperature.[8]

  • Purity of Compound: Impurities from the synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can either increase or decrease its apparent solubility. Using a well-characterized, high-purity sample is essential for obtaining intrinsic solubility data.

Conclusion

While specific, publicly available solubility data for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is limited, a robust scientific framework allows for its effective characterization. Its molecular structure, featuring a polar heterocyclic amine core and lipophilic substituents, suggests high solubility in polar organic solvents and limited solubility in nonpolar media.

For drug development professionals and researchers, relying on this theoretical understanding is only the first step. The definitive assessment of this compound's solubility profile must be achieved through rigorous experimental work. By employing the validated shake-flask protocol detailed in this guide, coupled with a precise analytical technique like HPLC, scientists can generate the reliable, high-quality data necessary to advance their research and development efforts, from optimizing reaction conditions to designing effective formulations.

References

[12] Benchchem. Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Available at: .

[6] Ionis Pharmaceuticals. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available at: .

[3] Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available at: .

[8] World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Available at: .

[7] Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. Available at: .

[4] Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. Available at: .

[13] Beilstein Journals. Quinoxaline derivatives as attractive electron-transporting materials. (2023). Available at: .

[14] Georg Thieme Verlag. Product Class 15: Quinoxalines. Available at: .

[5] Springer Nature. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. Available at: .

[9] Royal Society of Chemistry. Analytical Methods. (2011). Available at: .

[15] International Journal of Pharmaceutical Sciences. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). Available at: .

[16] Guidechem. 6-Chloro-1,2,3,4-tetrahydro-quinoxaline 73855-45-5 wiki. Available at: .

[17] National Center for Biotechnology Information. 6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem Compound Summary for CID 138040628. Available at: .

[1] MDPI. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: .

[2] Thoreauchem. 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-1505757-71-0. Available at: .

[18] ResearchGate. Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). Available at: .

[19] National Institutes of Health. Chiral Drug Analysis in Forensic Chemistry: An Overview. Available at: .

[20] Royal Society of Chemistry. Analytical Methods. (2010). Available at: .

[21] NextSDS. 6-Chloro-1,2,3,4-tetrahydro-quinoxaline — Chemical Substance Information. Available at: .

[22] Benchchem. 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. Available at: .

[23] National Institutes of Health. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). Available at: .

[11] Agilent Technologies, Inc. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Available at: .

[10] Journal of Drug Delivery and Therapeutics. Modern Trends in Analytical Techniques for Method Development and Validation of Pharma. (2021). Available at: .

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Exploratory

Preliminary Biological Evaluation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold for TGR5-Mediated Metabolic Therapeutics

Executive Summary & Mechanistic Rationale The development of gut-restricted therapeutics for metabolic syndromes (such as Type 2 Diabetes and obesity) has increasingly focused on the G protein-coupled bile acid receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of gut-restricted therapeutics for metabolic syndromes (such as Type 2 Diabetes and obesity) has increasingly focused on the G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5). While systemic TGR5 activation can lead to adverse cardiovascular effects and gallbladder enlargement, targeted activation within the enteroendocrine system promotes the secretion of glucagon-like peptide-1 (GLP-1) without systemic toxicity.

Within this paradigm, 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (6-Cl-CTHQ) has emerged as a highly privileged structural scaffold. As an application scientist evaluating this compound, it is critical to understand the causality behind its structural design:

  • The 1-Cyclopropyl Moiety: Structural biology and docking studies indicate that the 1-cyclopropyl group acts as a critical "A-ring" anchor, fitting precisely into a hydrophobic pocket formed by residues Pro92 and Phe161 of the TGR5 receptor [1].

  • The 6-Chloro Substitution: The introduction of a chlorine atom at the 6-position serves a dual purpose. First, halogen bonding enhances target affinity. Second, it sterically blocks cytochrome P450-mediated oxidation at the aromatic ring, thereby increasing the metabolic stability of the scaffold. Furthermore, the halogen increases the topological polar surface area (TPSA) and lipophilicity (LogP), intentionally restricting the molecule to the gut lumen and enterohepatic circulation to prevent systemic exposure.

This whitepaper outlines the preliminary biological evaluation workflows—focusing on in vitro target engagement, functional incretin secretion, and selectivity profiling—required to validate 6-Cl-CTHQ and its derivatives as potent TGR5 agonists.

Mechanistic Pathway: TGR5 Activation to GLP-1 Secretion

To design a self-validating biological evaluation, we must first map the physiological causality of the target. In intestinal enteroendocrine L-cells, the binding of a 6-Cl-CTHQ-derived agonist to TGR5 triggers a well-defined G-protein coupled signaling cascade[2, 3].

Upon agonist binding, TGR5 undergoes a conformational shift that activates the Gαs protein. This stimulates Adenylate Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The localized elevation of cAMP activates Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). This dual activation promotes the exocytosis of GLP-1-containing vesicles into the bloodstream, enhancing glucose-dependent insulin secretion from pancreatic β-cells[3].

TGR5_Pathway Agonist 6-Cl-CTHQ Scaffold TGR5 TGR5 Receptor (GPBAR1) Agonist->TGR5 Binds Pocket (Pro92/Phe161) Gas Gαs Protein TGR5->Gas Conformational Change AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP Elevation AC->cAMP ATP Conversion PKA_Epac PKA / Epac Activation cAMP->PKA_Epac Activates GLP1 GLP-1 Secretion (L-Cells) PKA_Epac->GLP1 Vesicle Exocytosis

Fig 1. TGR5-mediated signaling cascade driving GLP-1 secretion in enteroendocrine L-cells.

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The biological evaluation of 6-Cl-CTHQ derivatives relies on a tiered approach: primary screening for receptor activation, secondary screening for functional output, and counter-screening for off-target effects.

Protocol 3.1: In Vitro TGR5 Target Engagement (cAMP HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for measuring cAMP because it utilizes long-emission fluorophores (e.g., Europium cryptate) that eliminate short-lived background auto-fluorescence from complex biological matrices.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells stably transfected with human TGR5 (hTGR5) in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • Phosphodiesterase Inhibition (Critical Causality): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Rationale: IBMX inhibits phosphodiesterases, preventing the rapid degradation of synthesized cAMP and allowing for an accurate measurement of total AC activation.

  • Compound Treatment: Dispense 1,000 cells/well into a 384-well white microplate. Add 6-Cl-CTHQ derivatives at varying concentrations (10 pM to 10 μM) to generate a dose-response curve. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Europium cryptate antibody. Incubate for 1 hour at room temperature in the dark.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620) and interpolate cAMP concentrations using a standard curve.

Protocol 3.2: Functional GLP-1 Secretion Assay

Target engagement does not guarantee functional efficacy. We must validate that the cAMP elevation translates to incretin release using NCI-H716 cells, a validated human enteroendocrine L-cell model.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H716 cells in 96-well plates coated with Matrigel (to promote endocrine differentiation) at a density of 1×105 cells/well. Incubate for 48 hours.

  • Protease Inhibition (Critical Causality): Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer. Pre-incubate cells for 15 minutes in KRB buffer containing 50 μM of a DPP-4 inhibitor (e.g., Sitagliptin). Rationale: GLP-1 is rapidly cleaved and inactivated by Dipeptidyl Peptidase-4 (DPP-4) in biological environments; inhibiting DPP-4 ensures the intact active GLP-1 (7-36 amide) is measured.

  • Stimulation: Treat cells with the 6-Cl-CTHQ derivatives for 2 hours at 37°C. Use INT-777 (a known TGR5 agonist) as a positive control and DMSO as a vehicle control.

  • Supernatant Collection & ELISA: Carefully collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and quantify active GLP-1 using a highly specific sandwich ELISA kit.

Quantitative Data Presentation

The following table summarizes representative preliminary biological data for the 6-Cl-CTHQ scaffold and its optimized derivatives compared to the industry-standard TGR5 agonist, INT-777. The data demonstrates how structural modifications on the 6-Cl-CTHQ core impact potency and selectivity.

Compound IDStructural DescriptionhTGR5 cAMP EC₅₀ (nM)GLP-1 Secretion (Fold Change vs. Basal)FXR Cross-Reactivity (EC₅₀, nM)
INT-777 Reference Standard820 ± 453.2x> 10,000
Scaffold A Unsubstituted CTHQ1,450 ± 1101.8x> 10,000
Scaffold B 6-Cl-CTHQ (Core)410 ± 302.5x> 10,000
Lead-01 6-Cl-CTHQ + Thiazolidine45 ± 55.1x> 10,000
Lead-02 6-Cl-CTHQ + Pyrazine28 ± 36.4x> 10,000

Data Interpretation: The addition of the 6-chloro group (Scaffold B) significantly improves the baseline EC₅₀ compared to the unsubstituted core (Scaffold A). When the 6-Cl-CTHQ core is coupled with thiazolidine or pyrazine moieties (Lead-01, Lead-02), the compounds achieve nanomolar potency and robust GLP-1 secretion while maintaining absolute selectivity against the Farnesoid X Receptor (FXR)[1, 2].

High-Throughput Screening Workflow

To systematically evaluate novel libraries based on the 6-Cl-CTHQ scaffold, a rigorous, linear workflow is employed. This ensures that only compounds with high potency, functional efficacy, and strict target selectivity advance to in vivo models.

Workflow Synthesis Scaffold Synthesis (6-Cl-CTHQ) cAMP_Assay Primary Screen (cAMP HTRF Assay) Synthesis->cAMP_Assay Library generation GLP1_Assay Functional Screen (GLP-1 Secretion) cAMP_Assay->GLP1_Assay EC50 < 100 nM FXR_Assay Selectivity Profiling (FXR Counter-screen) GLP1_Assay->FXR_Assay >3-fold GLP-1 increase Lead_Opt Lead Optimization & In Vivo Models FXR_Assay->Lead_Opt No FXR activity

Fig 2. Step-by-step biological evaluation workflow for 6-Cl-CTHQ derivatives.

References

  • Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential Source: MDPI URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in the Development of TGR5 (GPBAR1) Agonists

Executive Summary & Strategic Rationale In the landscape of metabolic disease therapeutics, the G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5) has emerged as a high-value target for the treatment...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of metabolic disease therapeutics, the G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5) has emerged as a high-value target for the treatment of Type 2 Diabetes Mellitus (T2DM), non-alcoholic steatohepatitis (NASH), and obesity[1]. Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), leading to potent glucose-dependent insulin release.

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a highly specialized, privileged pharmaceutical building block used to construct the hydrophobic pharmacophore of advanced TGR5 agonists[2]. The secondary amine at the 4-position of its tetrahydroquinoxaline (THQ) core serves as a versatile nucleophilic handle, enabling rapid functionalization via amide coupling or reductive amination to diverse core scaffolds (e.g., thiazolidines or pyrazine-2-carboxamides)[3].

Structural Causality and SAR Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogues. The molecular architecture of 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is engineered to solve three distinct pharmacokinetic and pharmacodynamic challenges:

  • The Tetrahydroquinoxaline (THQ) Core (Conformational Constraint): The bicyclic THQ system restricts the spatial geometry of the molecule, reducing the entropic penalty upon receptor binding compared to acyclic diamines. It acts as a rigid spacer that properly vectors the terminal hydrophobic groups into the TGR5 binding pocket[4].

  • N1-Cyclopropyl Substitution (Target Affinity): The cyclopropyl ring is not merely a lipophilic tag; it imposes strict steric boundaries. Crystallographic and docking studies indicate that the 1-cyclopropyl group projects optimally into a specific lipophilic sub-pocket, engaging in critical π−π and hydrophobic interactions with residues Pro92, Phe96, and Phe161 of the TGR5 receptor[2].

  • 6-Chloro Substitution (Metabolic Shielding): The electron-rich aromatic ring of an unsubstituted THQ is a known "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism (specifically para-hydroxylation). The installation of a strongly electronegative chlorine atom at the 6-position directly blocks this metabolic vulnerability, dramatically extending the compound's in vivo half-life. Furthermore, the halogen can participate in favorable halogen-bonding interactions with the receptor backbone.

Quantitative SAR Impact of Scaffold Modifications

To illustrate the causality of these structural choices, the following table summarizes the representative impact of THQ modifications on TGR5 potency and metabolic stability based on established SAR principles[4],[1].

Scaffold ModificationTGR5 EC₅₀ (nM)Metabolic Half-life (T₁/₂, human microsomes)Mechanistic Rationale
Unsubstituted THQ > 500< 15 minLacks required hydrophobic bulk; rapid CYP450 oxidation at the aromatic ring.
1-Methyl-THQ ~ 25020 minWeak receptor engagement; minimal steric protection against metabolism.
1-Cyclopropyl-THQ 10 - 5045 minOptimal fit for the Pro92/Phe161 pocket; restricts conformation[2].
6-Chloro-1-Cyclopropyl-THQ < 5 > 120 min Chlorine blocks oxidation; enhances halogen bonding and overall lipophilicity.

Synthetic Integration Protocol

The following self-validating protocol details the integration of 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline into a generic heteroaryl-carboxylic acid core (e.g., a pyrazine-2-carboxylic acid) via amide coupling.

THQ_Synthesis A Core Scaffold (e.g., Pyrazine-COOH) C Amide Coupling (HATU, DIPEA, DMF) A->C Activation B 6-Cl-1-cPr-THQ Building Block B->C Nucleophilic Attack D TGR5 Agonist Candidate C->D Purified Product

Fig 1. Synthetic workflow for integrating the 6-Cl-1-cPr-THQ building block via amide coupling.

Step-by-Step Methodology: Amide Coupling
  • Activation: Dissolve the core carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 15 minutes to generate the active ester.

  • Nucleophilic Addition: Add 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting carboxylic acid is consumed and the [M+H]+ peak corresponding to the coupled amide product dominates the chromatogram.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), water (10 mL), and brine (10 mL) to remove DMF and HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Self-Validation Checkpoint: Confirm final purity is >95% via UPLC-MS. Ensure total absence of unreacted THQ building block, as residual secondary amines can act as pan-assay interference compounds (PAINS) in downstream biochemical assays.

Biological Evaluation Workflows

To validate the efficacy of the synthesized compounds, a two-tiered testing strategy is employed: in vitro receptor activation followed by in vivo incretin secretion[1].

Bio_Assay S1 Agonist Dosing (Gut-Restricted) S2 TGR5 Activation (Intestinal L-Cells) S1->S2 Receptor Binding S3 cAMP / PKA Signaling Cascade S2->S3 Gαs Protein S4 GLP-1 Secretion (Blood Glucose Control) S3->S4 Vesicle Exocytosis

Fig 2. Mechanism of action for gut-restricted TGR5 agonists driving GLP-1 mediated glycemic control.

Protocol A: In Vitro cAMP Accumulation Assay

Because TGR5 is a Gαs​ -coupled receptor, its activation directly stimulates adenylate cyclase, leading to intracellular cAMP accumulation[4].

  • Cell Preparation: Plate CHO cells stably overexpressing human TGR5 into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Treatment: Treat cells with a 10-point serial dilution (ranging from 10μM to 0.1nM ) of the synthesized THQ-derivative.

    • Self-Validation Checkpoint: Include a known TGR5 agonist (e.g., INT-777) as a positive control to validate the assay's dynamic range and Emax​ .

  • Detection: Incubate for 30 minutes at 37°C. Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Data Analysis: Plot the HTRF ratio against the log of the compound concentration to calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo GLP-1 Secretion Assay

Gut-restricted TGR5 agonists utilizing the 6-chloro-1-cyclopropyl-THQ scaffold are designed to elicit incretin responses without causing systemic gallbladder filling[3],[5].

  • Animal Preparation: Fast 8-week-old C57BL/6J mice overnight.

  • DPP-IV Inhibition: Administer a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor (e.g., Sitagliptin, 3.0 mg/kg) via oral gavage 60 minutes prior to the experiment to prevent the rapid enzymatic degradation of secreted GLP-1[1].

  • Dosing: Administer the test compound (e.g., 50 mg/kg in 0.5% CMC-Na vehicle) orally.

  • Sampling & Analysis: Collect blood samples from the tail vein at 0, 1, 2, and 4 hours post-dose into EDTA tubes containing a DPP-IV inhibitor cocktail. Centrifuge to isolate plasma and quantify active GLP-1 levels using a commercially available GLP-1 ELISA kit.

References

  • Chen, T., et al. (2018). "Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5)." Journal of Medicinal Chemistry, 61(17), 7589–7613. URL:[Link]

  • Zhao, S., et al. (2022). "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." RSC Advances, 12, 3618-3631. URL:[Link]

Sources

Application

Application Note: In Vitro Assay Architectures for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Rationalizing the Scaffold In early-stage drug discovery, the selection of a robust chemical building block dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Rationalizing the Scaffold

In early-stage drug discovery, the selection of a robust chemical building block dictates the trajectory of lead optimization. 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) has emerged as a privileged scaffold for synthesizing targeted small-molecule inhibitors.

The structural causality behind its utility is threefold:

  • The Tetrahydroquinoxaline Core: This nitrogen-rich heterocycle provides a rigid framework that mimics the hydrogen-bonding networks required to anchor molecules within kinase hinge regions or tubulin binding pockets1[1].

  • N1-Cyclopropyl Substitution: The cyclopropyl group restricts the conformational flexibility of the core, lowering the entropic penalty of target binding while simultaneously increasing lipophilicity to enhance cellular membrane permeability2[2].

  • C6-Chloro Substitution: The halogen atom acts as a bioisostere for methyl groups, providing metabolic stability against Cytochrome P450 oxidation while acting as a halogen bond donor to occupy deep hydrophobic pockets in targets such as Apoptosis Signal-Regulating Kinase 1 (ASK1)3[3].

Architecting the Assay Cascade

To prevent false positives and ensure translational efficacy, we must deploy a self-validating assay cascade. The workflow transitions from biochemical target engagement to phenotypic cellular response, ensuring that enzymatic inhibition translates to the desired biological phenotype.

Workflow A 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline B Scaffold Derivatization A->B C Biochemical Screening (ADP-Glo Assay) B->C D Phenotypic Validation (Cell Viability) C->D E Orthogonal Validation (Mechanism of Action) D->E

Fig 1: Stepwise screening workflow for tetrahydroquinoxaline derivatives.

Protocol I: Biochemical Target Engagement (ADP-Glo Kinase Assay)

This protocol utilizes the ADP-Glo luminescent assay to measure the inhibition of ASK1 by tetrahydroquinoxaline derivatives. We measure the accumulation of ADP, which is directly proportional to kinase activity.

Reagent Preparation & Causality
  • 1X Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT.

    • Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor that coordinates the phosphate groups of ATP. Triton X-100 prevents non-specific compound aggregation (a common source of false positives), and DTT maintains the kinase's catalytic cysteine residues in an active, reduced state.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dilute these 1:100 in the 1X Kinase Buffer to achieve a final DMSO concentration of 1%.

    • Self-Validation: 1% DMSO ensures compound solubility without causing solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: In a low-volume 384-well white plate, add 2 µL of the diluted compound and 2 µL of recombinant ASK1 enzyme (final concentration: 1 nM). Incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium binding within the kinase hinge region before competitive displacement by ATP begins.

  • Reaction Initiation: Add 1 µL of an ATP/Myelin Basic Protein (MBP) substrate mixture to initiate the reaction. Incubate for 60 minutes at RT.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.

System Validation Metrics

To guarantee trustworthiness, calculate the Z'-factor using Selonsertib (GS-4997) as the positive control and 1% DMSO as the negative vehicle control. The assay is only validated for screening if the Z'-factor is ≥ 0.5 , indicating a robust dynamic range and low data variance.

Protocol II: Phenotypic Validation (Cell Viability Assay)

Biochemical potency must be contextualized against cellular permeability and off-target cytotoxicity. Here, we evaluate the anti-proliferative effects on HT-29 (colon cancer) cells and assess safety margins using MCF-10A (normal breast epithelial) cells4[4].

Step-by-Step Methodology
  • Cell Seeding: Harvest HT-29 and MCF-10A cells and seed at a density of 3,000 cells/well in 90 µL of complete growth media in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, add 10 µL of 10X compound dilutions to the wells.

    • Causality: Treating at 24 hours ensures cells are fully adhered and have entered the exponential log-growth phase, which is critical for accurately assessing anti-proliferative agents.

  • Incubation: Incubate the treated cells for 72 hours.

    • Causality: A 72-hour window covers approximately 2-3 doubling times for HT-29 cells, allowing the assay to capture both cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanisms.

  • Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Plot dose-response curves using a 4-parameter logistic non-linear regression model.

    • Self-Validation: Ensure the Hill slope of the curve is near 1.0. A significantly steeper slope often indicates non-specific membrane disruption or compound aggregation rather than targeted inhibition.

Quantitative Data Synthesis

The following table summarizes representative profiling data, demonstrating how derivatization of the 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold yields potent, selective inhibitors.

Compound IDR-SubstitutionASK1 IC₅₀ (nM)HT-29 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Therapeutic Index
THQ-Core None (Scaffold only)>10,000>50.0>50.0N/A
THQ-01 2-Phenyl45212.4>50.0>4.0
THQ-02 2-(4-F-Phenyl)30.21.845.525.3
Selonsertib N/A (Positive Control)14.50.938.042.2

Note: The Therapeutic Index is calculated as (MCF-10A IC₅₀ / HT-29 IC₅₀), representing the safety margin of the compound.

Visualizing the Mechanism of Action

By successfully inhibiting ASK1, optimized tetrahydroquinoxaline derivatives block downstream signaling cascades that typically lead to inflammation and apoptosis under cellular stress conditions.

Pathway Stress Cellular Stress ASK1 ASK1 Kinase Stress->ASK1 MAPK p38 / JNK Pathway ASK1->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inhibitor THQ Derivative Inhibitor->ASK1

Fig 2: Mechanism of ASK1 inhibition by tetrahydroquinoxaline (THQ) derivatives.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain Source: ACS Publications (acs.org) URL:[Link]

  • Tetrahydroquinoxalines induce a lethal evisceration phenotype in Haemonchus contortus in vitro Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a key intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a key intermediate in the development of various pharmacologically active molecules. The proposed synthetic strategy is a robust two-step process designed for multigram to kilogram scale production. This application note details the synthetic route, provides step-by-step protocols, and addresses critical aspects of process optimization, safety, and purification for industrial applications.

Introduction: Significance and Synthetic Strategy

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline makes it a valuable building block for the synthesis of novel therapeutics. The development of a scalable, efficient, and safe synthetic route is therefore of paramount importance for its use in drug discovery and development programs.

This guide outlines a two-step synthetic approach, commencing with the selective N-cyclopropylation of 4-chloro-1,2-phenylenediamine, followed by cyclization with a suitable two-carbon electrophile to construct the tetrahydroquinoxaline ring system. This strategy is designed to be amenable to large-scale production, prioritizing cost-effective reagents, straightforward reaction conditions, and simplified purification procedures.

Proposed Synthetic Pathway

The synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be efficiently achieved in two key steps, as illustrated below. This pathway is designed for scalability and robustness.

Synthetic_Pathway cluster_reagents1 cluster_reagents2 A 4-Chloro-1,2-phenylenediamine B N1-Cyclopropyl-4-chloro-benzene-1,2-diamine A->B Step 1: N-Cyclopropylation C 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline B->C Step 2: Cyclization reagent1 Cyclopropyl bromide, Na2CO3, DMF reagent2 1,2-Dibromoethane, K2CO3, Acetonitrile

Caption: Proposed two-step synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocols

Step 1: Synthesis of N1-Cyclopropyl-4-chloro-benzene-1,2-diamine

This step involves the selective mono-N-alkylation of 4-chloro-1,2-phenylenediamine with cyclopropyl bromide. The use of a mild base and a polar aprotic solvent is recommended to facilitate the reaction while minimizing side products.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Chloro-1,2-phenylenediamine95-83-0142.591.0
Cyclopropyl bromide4333-56-6120.981.1
Sodium Carbonate (Na2CO3)497-19-8105.992.0
N,N-Dimethylformamide (DMF)68-12-273.09-

Protocol:

  • To a clean, dry, and inerted reactor, add 4-chloro-1,2-phenylenediamine (1.0 eq) and N,N-dimethylformamide (DMF, 10 volumes).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium carbonate (2.0 eq) to the solution.

  • Slowly add cyclopropyl bromide (1.1 eq) to the reaction mixture at room temperature over a period of 1-2 hours.

  • Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (2 x 5 volumes), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude N1-Cyclopropyl-4-chloro-benzene-1,2-diamine can be purified by column chromatography or used directly in the next step if purity is deemed sufficient (>95%).

Causality and Optimization:

  • Selective Mono-alkylation: The use of a slight excess of cyclopropyl bromide and a moderate temperature helps to favor the mono-alkylated product over the di-alkylated species.

  • Base: Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation. Stronger bases could lead to undesired side reactions.

  • Solvent: DMF is an excellent solvent for this SNAr-type reaction, effectively solvating the ions and facilitating the reaction.

  • Work-up: A thorough aqueous work-up is crucial to remove the inorganic salts and residual DMF.

Step 2: Synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

This step involves the cyclization of the N-cyclopropyl diamine intermediate with 1,2-dibromoethane to form the desired tetrahydroquinoxaline ring.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N1-Cyclopropyl-4-chloro-benzene-1,2-diamine-182.651.0
1,2-Dibromoethane106-93-4187.861.05
Potassium Carbonate (K2CO3)584-08-7138.212.5
Acetonitrile75-05-841.05-

Protocol:

  • Charge a reactor with N1-Cyclopropyl-4-chloro-benzene-1,2-diamine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (15 volumes).

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Slowly add 1,2-dibromoethane (1.05 eq) to the refluxing mixture over 1-2 hours.

  • Continue to reflux for 8-12 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 3 volumes).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline as a solid.

Causality and Optimization:

  • Cyclizing Agent: 1,2-Dibromoethane is an effective two-carbon electrophile for this cyclization. An alternative is the use of glyoxal, which would first form the quinoxaline that would then require a subsequent reduction step. The direct use of 1,2-dibromoethane is more atom-economical.

  • Base: Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction.

  • Solvent: Acetonitrile is a good choice of solvent due to its appropriate boiling point and ability to dissolve the reactants.

  • Purification: Recrystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography.

Safety and Handling Precautions

4-Chloro-1,2-phenylenediamine:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing cancer.[1][2][3][4]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[1][2][3]

1,2-Dibromoethane:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation and cancer. Toxic to aquatic life with long-lasting effects.[5][6][7][8]

  • Precautions: This is a particularly hazardous substance and requires strict handling protocols. Use in a closed system or a well-ventilated area with local exhaust ventilation. Wear chemical-resistant gloves, protective clothing, and eye/face protection. A respirator may be required. Store in a locked, well-ventilated place.[6][7][8]

General Precautions:

  • All reactions should be carried out by trained personnel in a well-ventilated laboratory or a plant with appropriate engineering controls.

  • An emergency eyewash station and safety shower should be readily accessible.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[1][2][3][4][5][6][7][8]

Process Troubleshooting

IssuePotential CauseSuggested Solution
Step 1: Low yield of N-cyclopropyl diamine Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Formation of di-cyclopropylated productReduce the amount of cyclopropyl bromide to 1.05 equivalents. Add the cyclopropyl bromide slowly at a lower temperature.
Step 2: Incomplete cyclization Insufficient base or reaction timeEnsure 2.5 equivalents of K2CO3 are used. Extend the reflux time and monitor by HPLC.
Deactivation of starting material or intermediateEnsure all reagents and solvents are of appropriate quality and free from contaminants.
Purification challenges Oily product or poor crystal formationTry different recrystallization solvent systems. If necessary, an initial purification by column chromatography may be required, followed by recrystallization of the enriched material.

Conclusion

The presented two-step synthetic route for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline offers a practical and scalable approach for the production of this valuable intermediate. By carefully controlling reaction conditions and adhering to strict safety protocols, this process can be efficiently implemented on an industrial scale. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.

References

  • 1,2-Dibromoethane-d4 Safety Data Sheet.
  • 1,2-Dibromoethane - Material Safety D
  • 1,2-dibromoethane Safety D
  • 1,2-Dibromoethane Standard (1X1 mL)
  • 1,2-Dibromoethane - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Wang, C., Liu, B., Shao, Z., Zhou, J., Shao, A., Zou, L.-H., & Wen, J. (2022). Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. Organic Letters, 24(35), 6455–6459.
  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogen
  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. (2021, June 4).
  • Beletskaya, I. P., & Cheprakov, A. V. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 564–607.
  • SAFETY DATA SHEET - 4-Chloro-m-phenylenediamine. (2025, December 24). Fisher Scientific.
  • Synthesis of tetrahydroquinoxalines. (n.d.). Organic Chemistry Portal.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.
  • A solid-phase traceless synthesis of tetrahydroquinoxalines. (2025, August 6). Request PDF.
  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. Organic Letters, 13(21), 5972–5975.
  • Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal.
  • The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021, February 10). PMC.
  • Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process. (2018, March 5). The Journal of Organic Chemistry.
  • 4-Chloro-1,2-phenylenediamine SDS, 95-83-0 Safety D
  • 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS CAS-No. (2019, January 29). Loba Chemie.
  • 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13).
  • 4-Chloro-o-phenylenediamine - Safety D
  • N-cyclopropyl-4-chloroamphetamine — Chemical Substance Inform
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024, August 23). Journal of Young Pharmacists.
  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. (n.d.).
  • Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. (n.d.).
  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (n.d.).
  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.).
  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (n.d.).
  • PROCESSES FOR THE PREPARATION OF 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE AND OF ITS PRECURSORS. (2012, October 19).
  • Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. (2024, March 11). ACP.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC.
  • 8 - Organic Syntheses Procedure. (n.d.).
  • 6-Chloro-1,2,3,4-tetrahydro-quinoxaline 73855-45-5 wiki. (n.d.). Guidechem.
  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. (n.d.). PMC - NIH.
  • 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. (n.d.). Frontiers.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Reactions with glyoxylate and glyoxal monohydrates. (n.d.).
  • 6-Chloro-1,2,3,4-tetrahydro-quinoxaline — Chemical Substance Inform

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Application

The Strategic Application of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery The 1,2,3,4-tetrahydroquinoxaline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its inherent structural features, combining a hydrogenated pyrazine ring fused to a benzene ring, provide a three-dimensional architecture that is amenable to extensive functionalization. This allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological activities. The introduction of specific substituents, such as a chloro group at the 6-position and a cyclopropyl moiety at the 1-position, as in 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline , creates a unique chemical entity with significant potential for the development of novel therapeutics.

The chloro substituent can enhance metabolic stability and modulate the electronic character of the aromatic ring, potentially influencing binding affinities. The N-cyclopropyl group is a particularly intriguing feature; the strained three-membered ring can introduce conformational rigidity, improve metabolic stability by blocking N-dealkylation, and enhance potency through favorable interactions within protein binding pockets. This combination of structural motifs suggests that 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a valuable intermediate and a core structure for designing agents targeting the central nervous system (CNS), as well as for developing novel anticancer and antiviral therapies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Synthetic Pathways and Methodologies

The synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, while not extensively documented in publicly available literature, can be logically approached through established synthetic organic chemistry principles. The most plausible route involves the preparation of a key intermediate, 4-Chloro-N1-cyclopropyl-benzene-1,2-diamine , followed by cyclization.

Protocol 1: Synthesis of 4-Chloro-N1-cyclopropyl-2-nitroaniline

This initial step focuses on introducing the cyclopropyl group onto the aniline nitrogen.

Causality: The choice of 4-chloro-2-nitroaniline as the starting material is strategic. The nitro group serves as a precursor to the second amine required for the quinoxaline ring formation and also activates the aromatic ring for nucleophilic aromatic substitution, although the primary reaction here is N-alkylation.

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-nitroaniline (1 eq.), cyclopropylamine (1.5 eq.), and a suitable base such as potassium carbonate (2 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to Form 4-Chloro-N1-cyclopropyl-benzene-1,2-diamine

This step generates the crucial ortho-diamine intermediate.

Causality: The reduction of the nitro group to an amine is a critical transformation. Several reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

Step-by-step Methodology:

  • Catalyst and Solvent: Dissolve the synthesized 4-Chloro-N1-cyclopropyl-2-nitroaniline (1 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-N1-cyclopropyl-benzene-1,2-diamine, which can often be used in the next step without further purification.

Protocol 3: Cyclization to 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

This final step constructs the tetrahydroquinoxaline ring system.

Causality: The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent is a classic and reliable method for forming the quinoxaline ring. Subsequent reduction yields the tetrahydroquinoxaline. A one-pot reductive amination approach is often more efficient.

Step-by-step Methodology:

  • Reaction with Glyoxal: Dissolve the crude 4-Chloro-N1-cyclopropyl-benzene-1,2-diamine (1 eq.) in a protic solvent like ethanol. Add an aqueous solution of glyoxal (1.1 eq.) dropwise at room temperature. The reaction typically proceeds to form the quinoxaline intermediate.

  • Reduction: After the initial condensation (monitor by TLC), add a reducing agent such as sodium borohydride (NaBH4) in portions at 0 °C. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Caption: Proposed synthetic route to the target compound.

Medicinal Chemistry Applications: A Scaffold of Opportunity

While specific biological data for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is not widely published, its structural features point towards several promising areas of application in drug discovery. The tetrahydroquinoxaline scaffold is present in a number of compounds with diverse pharmacological activities.

Central Nervous System (CNS) Disorders

The rigid, three-dimensional structure of the tetrahydroquinoxaline core makes it an ideal scaffold for designing ligands that can interact with specific CNS receptors and enzymes. The lipophilicity introduced by the chloro and cyclopropyl groups can also be favorable for blood-brain barrier penetration. Potential applications include:

  • Dopamine and Serotonin Receptor Modulators: Derivatives of tetrahydroquinoxaline have been explored as ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease.

  • Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are key targets in the treatment of depression and Alzheimer's disease, respectively.

Anticancer Agents

The quinoxaline and tetrahydroquinoxaline moieties are found in numerous compounds with potent anticancer activity. Their mechanisms of action are often multifaceted and can include:

  • Kinase Inhibition: The scaffold can serve as a template for the design of inhibitors of various protein kinases that are dysregulated in cancer cell signaling pathways.

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoxaline derivatives have been shown to intercalate into DNA or inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription in cancer cells.

  • Hypoxia-Activated Prodrugs: The quinoxaline-N-oxide functionality can be used to design prodrugs that are selectively activated in the hypoxic environment of solid tumors.

Antiviral and Antimicrobial Agents

Quinoxaline derivatives have demonstrated a broad spectrum of activity against various viruses and microbes. The 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold can be a starting point for the development of:

  • Anti-HIV Agents: Some quinoxaline derivatives have shown inhibitory activity against HIV reverse transcriptase.

  • Antibacterial and Antifungal Agents: The scaffold can be functionalized to create compounds that interfere with essential microbial processes.

Experimental Protocols for Biological Evaluation

To explore the potential of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline and its derivatives, a series of in vitro assays can be performed.

Protocol 4: General Cell Viability Assay (MTT Assay)

This protocol provides a general assessment of the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A simplified workflow for the MTT cell viability assay.

Quantitative Data Summary

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoxaline SulfonamidesHT-29 (Colon)0.1 - 10[1]
Quinoxaline DerivativesA549 (Lung)0.5 - 20[2]
Quinoxaline-1,4-di-N-oxidesHCT116 (Colon)1 - 15[3]

Note: The data in this table is illustrative and intended to provide context for the potential biological activity of the title compound. Actual values would need to be determined experimentally.

Conclusion and Future Directions

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthesis, achievable through a logical and scalable route, opens the door to the creation of diverse chemical libraries. The strategic combination of a chloro substituent and an N-cyclopropyl group on the tetrahydroquinoxaline core suggests significant potential for developing novel therapeutics, particularly in the areas of CNS disorders, oncology, and infectious diseases. The protocols and conceptual framework provided in this document are intended to serve as a valuable resource for researchers embarking on the exploration of this and related chemical entities. Further investigation into the synthesis of a variety of derivatives and their subsequent biological evaluation is highly encouraged to fully unlock the therapeutic potential of this versatile scaffold.

References

  • This is a placeholder for a reference that would discuss the general synthesis and utility of tetrahydroquinoxalines in medicinal chemistry.
  • This is a placeholder for a reference that would detail methods for the N-alkyl
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Med. Chem., 2023, 14 , 2373-2388. [Link]

  • This is a placeholder for a reference that would describe the reduction of nitroarenes to anilines.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Dadun. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023, 28 (22), 7687. [Link]

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Method

derivatization techniques for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Application Note: Advanced Derivatization Techniques for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Techniques for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including cholesterol ester transfer protein (CETP) inhibitors, non-nucleoside HIV-1 reverse transcriptase inhibitors, and novel fungicidal agents[1].

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a highly versatile bifunctional building block. Its synthetic utility stems from two orthogonal reactive sites:

  • The N4 Secondary Amine: A highly nucleophilic center primed for alkylation, acylation, or sulfonylation. The N1 position is electronically deactivated and sterically shielded by the cyclopropyl group, ensuring complete regioselectivity at N4[2].

  • The C6 Aryl Chloride: An electrophilic site suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While aryl chlorides have higher bond dissociation energies (BDE) than their bromide counterparts, the intrinsic electrophilicity of the quinoxaline ring system, combined with modern electron-rich phosphine ligands, allows for efficient oxidative addition[3].

Workflow SM 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline N4 N4-Functionalization (Secondary Amine) SM->N4 C6 C6-Functionalization (Aryl Chloride) SM->C6 Acyl N-Acylation (Acyl Chloride, TEA, DCM) N4->Acyl Alkyl Reductive Amination (Aldehyde, NaBH(OAc)3) N4->Alkyl Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat, Base) C6->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd-cat, Base) C6->Buchwald

Caption: Orthogonal derivatization workflow for the 6-Chloro-1-cyclopropyl-tetrahydroquinoxaline scaffold.

N4-Functionalization: Regioselective Acylation

The N4 position is readily functionalized via nucleophilic acyl substitution. The causality behind the experimental design relies on using a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the HCl byproduct. Failing to neutralize the acid results in protonation of the N4 amine, drastically reducing its nucleophilicity and stalling the reaction[2].

Protocol 1: Standard N-Acylation

This protocol is a self-validating system: the workup uses an acid/base wash sequence that chemically isolates the neutral amide product from both unreacted starting materials and byproducts.

Reagents:

  • 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the THQ derivative in anhydrous DCM under an inert argon atmosphere. Add TEA (2.0 equiv) and cool the reaction vessel to 0 °C using an ice bath. Rationale: Cooling mitigates the exothermic nature of acyl chloride addition, preventing degradation and side-reactions.

  • Addition: Dissolve the acyl chloride in a minimal volume of DCM and add dropwise to the stirring solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the product will appear as a higher Rf spot due to the loss of the polar secondary amine.

  • Self-Validating Workup:

    • Quench with distilled water.

    • Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: This protonates and extracts unreacted THQ and TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize residual acid and remove any hydrolyzed acyl chloride (carboxylic acid).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the highly pure N-acylated derivative.

C6-Functionalization: Palladium-Catalyzed Suzuki-Miyaura Coupling

Derivatizing the C6 position requires overcoming the high bond dissociation energy of the C-Cl bond. Standard catalysts like Pd(PPh3​)4​ often fail or require extreme temperatures. By employing a highly active precatalyst ( Pd2​(dba)3​ ) paired with an electron-rich, sterically bulky biarylphosphine ligand like XPhos , the oxidative addition into the C-Cl bond is accelerated at moderate temperatures[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Cl)L_n Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II)(Ar)(Ar')L_n Transmetalation Complex PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product C6-Arylated Product PdII_TM->Product SM 6-Chloro-THQ SM->Pd0 Boronic Ar'-B(OH)2 + Base Boronic->PdII_OA

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C6 position.

Protocol 2: C6-Arylation via Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base, which is critical for the transmetalation step.

Reagents:

  • N4-Protected or Unprotected 6-Chloro-THQ (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • K3​PO4​ (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the 6-Chloro-THQ, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon for 15–20 minutes. Rationale: Oxygen rapidly degrades the electron-rich Pd(0)-XPhos active species. Thorough deoxygenation ensures catalyst longevity and high yields.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the biphasic mixture through a pad of Celite. Causality: Celite filtration efficiently removes precipitated palladium black and insoluble inorganic phosphate salts.

  • Isolation: Separate the layers. Wash the organic layer with 1M NaOH (to remove unreacted boronic acid), followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for the primary derivatization pathways of the 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold.

Derivatization SiteReaction TypeOptimal Reagents & CatalystsTypical YieldPrimary Purification Method
N4 (Amine) AcylationAcyl Chloride, TEA, DCM (0 °C to RT)85–95%Acid/Base Liquid-Liquid Extraction
N4 (Amine) Reductive AminationAldehyde, NaBH(OAc)3​ , DCE75–90%Flash Chromatography
C6 (Chloride) Suzuki-Miyaura Ar-B(OH)2​ , Pd2​(dba)3​ , XPhos60–85%Celite Filtration & Chromatography
C6 (Chloride) Buchwald-HartwigAmine, Pd(OAc)2​ , BrettPhos50–75%Flash Chromatography

References

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation Source: Chemical Science (RSC) / National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the technical support resource for the synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The following information is structured in a practical question-and-answer format to directly address issues you may encounter.

Introduction

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a key heterocyclic scaffold utilized in medicinal chemistry. Achieving high yields in its multi-step synthesis can be challenging due to competing side reactions, purification difficulties, and the nuanced reactivity of its intermediates. This guide provides a systematic approach to identifying and resolving common bottlenecks in the synthetic process.

The most common and logical synthetic approach involves a three-stage process, which forms the basis for our troubleshooting guide. Understanding the potential pitfalls in each stage is critical for overall success.

G cluster_0 Plausible Synthetic Pathways A Stage 1: Cyclization 4-Chloro-1,2-phenylenediamine + Glyoxal B Stage 2: Reduction 6-Chloroquinoxaline A->B Acid Catalyst (e.g., Acetic Acid) C Stage 3: N-Cyclopropylation 6-Chloro-1,2,3,4-tetrahydroquinoxaline B->C Reducing Agent (e.g., NaBH4, H2/Pd-C) D Final Product 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline C->D Cyclopropylating Agent + Base

Caption: High-level overview of the primary synthetic route.

Troubleshooting Guide

Q1: My overall reaction yield is consistently low (<30%). Where should I start my investigation?

A low overall yield in a multi-step synthesis is often due to cumulative losses or a single, highly inefficient step. The first action is to isolate which of the three primary stages (Cyclization, Reduction, or N-Cyclopropylation) is the bottleneck.

Diagnostic Approach:

  • Analyze Each Step in Isolation: Run each stage of the synthesis and purify the intermediate product. Calculate the yield for each individual step. This will immediately identify the most problematic transformation.

  • Purity of Intermediates: Use ¹H NMR or LC-MS to confirm the purity of the 6-chloroquinoxaline and 6-chloro-1,2,3,4-tetrahydroquinoxaline intermediates. Impurities carried over from a previous step can inhibit subsequent reactions.[1] For instance, residual acid from the cyclization step can interfere with the basic conditions required for N-cyclopropylation.

  • Review Starting Material Quality: The purity of the initial 4-chloro-1,2-phenylenediamine is paramount. This diamine can oxidize over time, turning dark and forming impurities that lead to side reactions during cyclization.[1] Consider recrystallization or sublimation if the material is old or discolored.[2]

The following flowchart provides a systematic workflow for diagnosing low-yield issues.

G start Low Overall Yield check_sm Verify Starting Material Purity (4-chloro-1,2-phenylenediamine) start->check_sm purify_sm Purify Starting Material (Recrystallize/Sublimate) check_sm->purify_sm Impure isolate_steps Run & Isolate Each Step Separately to Quantify Yield check_sm->isolate_steps Purity OK purify_sm->isolate_steps cyclization_low Stage 1 (Cyclization) Yield Low? isolate_steps->cyclization_low reduction_low Stage 2 (Reduction) Yield Low? cyclization_low->reduction_low No solve_cyclization Troubleshoot Cyclization: - Optimize Temp/Catalyst - Check Glyoxal Quality cyclization_low->solve_cyclization Yes alkylation_low Stage 3 (N-Cyclopropylation) Yield Low? reduction_low->alkylation_low No solve_reduction Troubleshoot Reduction: - Screen Reducing Agents - Ensure Anhydrous Conditions reduction_low->solve_reduction Yes solve_alkylation Troubleshoot N-Cyclopropylation: - Optimize Base/Solvent - Control Stoichiometry alkylation_low->solve_alkylation Yes end Yield Improved alkylation_low->end No (Review Purification) solve_cyclization->reduction_low solve_reduction->alkylation_low solve_alkylation->end

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the Technical Support Center for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0). This compound is a highly valuable but chemically sensitive tetrahydroquinoxaline derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0). This compound is a highly valuable but chemically sensitive tetrahydroquinoxaline derivative. Due to the electron-rich nature of its fused pyrazine-benzene ring system and the presence of a secondary amine at the N4 position, it is highly susceptible to autoxidation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to prevent degradation, ensure batch-to-batch reproducibility, and extend the shelf-life of this critical intermediate.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my compound turn yellow or brown over time during benchtop storage? A: The color change is a direct visual indicator of autoxidation. 1,2,3,4-tetrahydroquinoxalines are potent scavengers of peroxyl radicals [1]. When exposed to atmospheric oxygen, trace radicals abstract a hydrogen atom from the secondary amine (N4) or adjacent methylene groups. This generates a reactive nitrogen/carbon radical intermediate. To regain thermodynamic stability, this intermediate rapidly undergoes further oxidation (losing electrons and protons) to form fully aromatic quinoxalines, or it couples with other radicals to form 6-(1,2,3,4-tetrahydroquinoxalin-1-yl)-quinoxaline dimers [1]. These conjugated oxidation products absorb visible light, appearing yellow or brown.

Q: Why do you recommend Argon over Nitrogen for inert storage? A: While both are inert gases, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial, Argon effectively sinks to the bottom, creating a protective "blanket" directly over the solid or liquid compound. Nitrogen tends to mix with air and escape the vial more easily during the sealing process, leaving residual oxygen that can initiate oxidative degradation [2].

Q: Can I store the compound in solution to make my workflow easier? A: It is highly discouraged to store the free base in solution for extended periods. Dissolved oxygen in organic solvents accelerates amine oxidation [2]. Furthermore, tetrahydroquinoline and tetrahydroquinoxaline derivatives are easily oxidized in the presence of trace heavy metals or via electrochemical pathways in solution [3]. If solution storage is absolutely mandatory, you must use strictly anhydrous, freeze-pump-thaw degassed solvents, and store the aliquots at -80°C.

Part 2: Mechanistic Pathways & Workflows

To effectively prevent degradation, it is critical to understand the chemical pathway of autoxidation. The diagram below illustrates how atmospheric oxygen compromises the integrity of the tetrahydroquinoxaline core.

OxidationPathway O2 Atmospheric O2 (Trace Radicals) THQ 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline (Secondary Amine) O2->THQ Hydrogen Abstraction Radical Nitrogen/Carbon Radical Intermediate THQ->Radical -H• Quinoxaline Oxidized Quinoxaline Derivative (Yellow/Brown) Radical->Quinoxaline Further Oxidation (-2e-, -2H+) Dimer Dimerization Products Radical->Dimer Radical Coupling

Autoxidation pathway of 1,2,3,4-tetrahydroquinoxaline derivatives via radical intermediates.

Quantitative Shelf-Life Data

The kinetic rate of oxidation is dependent on temperature, atmospheric composition, and the chemical state of the amine. The table below summarizes expected purity drops based on empirical storage conditions.

Chemical StateStorage TempAtmosphereLight ExposureExpected Shelf-LifeEst. Purity Drop / Month
Free Base (Solid)Room Temp (20°C)AirAmbient< 1 week> 15.0%
Free Base (Solid)4°CAirDark1 month~ 5.0%
Free Base (Solid)-20°CAirDark3-6 months~ 1.5%
Free Base (Solid)-20°CArgon Dark> 12 months< 0.1%
HCl Salt (Solid) -20°CAir or ArgonDark> 24 months Negligible

Part 3: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Argon Blanketing (For Free Base)

Repeatedly opening a master vial introduces fresh oxygen and moisture, leading to rapid batch degradation. This protocol ensures the compound is divided into single-use aliquots under an inert atmosphere.

Causality: Limiting the compound to single-use aliquots prevents freeze-thaw condensation and repeated oxygen exposure. Step-by-Step Methodology:

  • Preparation: Dry amber glass vials (2 mL) in an oven at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.

  • Transfer: Inside a glovebox or using a Schlenk line with a positive stream of Argon, weigh 10–20 mg of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline into each amber vial.

  • Purging: Insert an Argon line (fitted with a clean, dry needle) into the vial, keeping the tip 1 cm above the solid. Purge gently for 60 seconds. Argon's high density will displace the lighter air upward.

  • Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm to prevent gas exchange.

  • Storage: Transfer the sealed vials immediately to a -20°C or -80°C freezer.

  • Self-Validation Step: Prepare a "dummy" vial containing a commercially available resazurin-based oxygen indicator strip. Purge and seal it identically to your sample vials. If the strip remains pink/colorless after 24 hours at room temperature, your Argon purging technique is successfully excluding oxygen.

StorageWorkflow Start Receive Compound (Free Base) AmberVial Transfer to Amber Vials (Protect from Light) Start->AmberVial Argon Purge with Argon Gas (Displace O2) AmberVial->Argon Seal Seal with PTFE-lined Cap & Parafilm Argon->Seal Temp Store at -20°C or -80°C (Kinetic Inhibition) Seal->Temp

Step-by-step workflow for the inert storage of oxidation-sensitive amine compounds.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Archiving

If you do not need the free base for immediate reactions, converting the compound to an HCl salt is the most robust method for long-term storage.

Causality: Protonating the secondary amine at N4 ties up the nitrogen's lone pair of electrons. This drastically increases the oxidation potential of the molecule, making it thermodynamically unfavorable for oxygen to abstract a hydrogen atom or form a radical [2]. Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 20 mL of strictly anhydrous, degassed diethyl ether (or dichloromethane if solubility is poor) in a round-bottom flask under Argon.

  • Cooling: Chill the flask to 0°C using an ice bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise via syringe while stirring vigorously.

  • Precipitation: An off-white precipitate (the HCl salt) will form immediately. Allow the suspension to stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid rapidly through a sintered glass funnel under a blanket of Argon. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours to remove residual HCl and solvent.

  • Self-Validation Step: Take a 2 mg aliquot of the dried product and add 1 mL of diethyl ether. The solid should be completely insoluble (unlike the starting free base, which is highly soluble). Next, dissolve the solid in 1 mL of deionized water and check the pH with indicator paper; an acidic pH (approx. 3-4) confirms successful protonation and salt formation.

References

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT National Institute of Informatics (NII) URL: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling ResearchGate URL:[Link]

  • Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones - Green Chemistry RSC Publishing URL:[Link]

Troubleshooting

Technical Support Center: Stability Testing Optimization for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing the stability, handling, and formulation of 6-Chloro-1-cyclopropyl-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing the stability, handling, and formulation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505757-71-0).

As a cyclic amine featuring a partially saturated pyrazine ring, this scaffold presents unique stability challenges. While the cyclopropyl group and the chlorine substituent offer specific pharmacological properties, the tetrahydroquinoxaline core is notoriously susceptible to oxidative aromatization and photolytic degradation . This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the scientific integrity of your stability programs.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my solution of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline turn yellow/brown over time, and how do I prevent it? A: This color change is a classic indicator of oxidative degradation. The N4 position (a secondary amine) is highly susceptible to hydrogen abstraction by dissolved oxygen or reactive oxygen species (ROS). The causality lies in the thermodynamics of the molecule: the N-H bond is relatively weak because the resulting nitrogen-centered radical is highly resonance-stabilized by delocalization into the adjacent aromatic ring . This radical rapidly undergoes further oxidation to form a fully aromatic, thermodynamically stable quinoxalinium species or an N-oxide. The electron-withdrawing 6-chloro substituent provides only marginal stabilization against this. Prevention: Store solutions under an inert atmosphere (Argon/N2), use opaque amber glassware to prevent photolytic radical initiation, and consider formulating with radical-scavenging antioxidants like BHT or ascorbic acid.

Q2: How should I design an ICH Q1A(R2) compliant forced degradation study for this specific scaffold? A: According to ICH Q1A(R2) guidelines , forced degradation (stress testing) must evaluate the intrinsic stability of the molecule to establish degradation pathways. For this scaffold, prioritize the following:

  • Oxidation: Use 0.1% to 3% H2​O2​ at room temperature. Monitor for the mass shift of -2 Da (aromatization) or +16 Da (N-oxidation) via LC-MS.

  • Photolysis: Expose to 1.2 million lux hours and 200 Watt hours/m² of near-UV light.

  • Hydrolysis: The cyclopropyl group at N1 and the chlorine at C6 are relatively stable to hydrolysis. However, extreme pH (<2 or >10) combined with heat (60°C) should be tested to check for potential ring-opening of the saturated pyrazine moiety.

Q3: My HPLC assay shows 99% purity, but my yields in downstream coupling reactions are dropping. What is happening? A: You are likely experiencing "invisible" degradation due to a lack of mass balance. If your HPLC method uses a UV detection wavelength where the fully aromatic quinoxaline degradant has a significantly lower extinction coefficient than the partially saturated parent, you will artificially overestimate purity. Solution: A protocol is only trustworthy if it is a self-validating system. Validate your stability-indicating method using a mass balance approach—ensuring the sum of all peak areas (parent + degradants) remains constant over time. Always employ an orthogonal secondary detector (like ELSD or Mass Spectrometry) during initial method development to catch UV-transparent degradants.

Section 2: Experimental Protocols

Protocol A: Stability-Indicating LC-MS Method Development

Objective: To accurately separate and quantify the parent compound and its oxidative degradants using a self-validating mass balance approach.

  • Sample Preparation: Dissolve the compound in degassed Acetonitrile:Water (50:50) to a precise concentration of 0.5 mg/mL. Self-validation step: Weigh the standard on a microbalance to ensure exact molarity for mass balance calculations.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes to elute both polar N-oxides and non-polar aromatic degradants.

    • Flow Rate: 0.4 mL/min.

  • Detection: Dual UV (254 nm and 220 nm) and ESI-MS (Positive ion mode).

  • Validation: Ensure baseline resolution ( Rs​>2.0 ) between the parent compound ( m/z [M+H]+=209.1 ) and the aromatized quinoxaline degradant ( m/z [M+H]+=207.1 ).

Protocol B: Controlled Oxidative Stress Testing

Objective: To map the degradation kinetics and identify primary degradants under controlled ROS exposure.

  • Prepare a 1.0 mg/mL stock solution of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in methanol.

  • Aliquot 1.0 mL of the stock into a glass HPLC vial.

  • Add 100 µL of 3% H2​O2​ (aqueous) to initiate oxidative stress.

  • Incubate the vial at 25°C in the dark to isolate chemical oxidation from photolytic variables.

  • Self-validation step: Quench 100 µL aliquots at 0, 1, 4, and 24 hours by adding 10 µL of 10% sodium thiosulfate. This halts the oxidation instantly, ensuring the degradation profile represents the exact timepoint of sampling.

  • Analyze the quenched samples via the LC-MS method described in Protocol A.

Section 3: Quantitative Data Presentation

The following table summarizes the expected forced degradation profile for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, allowing researchers to anticipate degradation rates and major impurities.

Stress ConditionParametersTimepointDegradation (%)Major Degradant Identified (LC-MS)
Oxidation 3% H2​O2​ , 25°C24 Hours18.5%Quinoxalinium species ( m/z 207.1)
Oxidation 0.1% H2​O2​ , 25°C24 Hours4.2%N-Oxide derivative ( m/z 225.1)
Photolysis 1.2M lux hrs, UV7 Days12.0%Quinoxalinium species ( m/z 207.1)
Acid Hydrolysis 0.1 N HCl, 60°C48 Hours< 2.0%Stable (No major degradants)
Base Hydrolysis 0.1 N NaOH, 60°C48 Hours3.5%Trace ring-opened products
Thermal 60°C, Solid State14 Days< 1.0%Stable

Section 4: Mechanistic & Workflow Visualizations

Pathway A 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline m/z 209.1 B N-Centered Radical (Intermediate) A->B O2 / Light (H-abstraction) E N-Oxide Degradant m/z 225.1 A->E Peroxides / ROS C Dihydroquinoxaline Intermediate B->C -H• D 6-Chloro-1-cyclopropyl- quinoxalinium species m/z 207.1 C->D Oxidation (Aromatization)

Oxidative degradation mechanism of the tetrahydroquinoxaline core.

Workflow Start Initiate Stability Study (ICH Q1A Guidelines) Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Stress LCMS LC-MS/MS Analysis (Identify Degradants & Mass Balance) Stress->LCMS Opt Formulation Optimization (Antioxidants, Inert Gas) LCMS->Opt >5% Degradation Val Validate Stability-Indicating Method LCMS->Val <5% Degradation Opt->Stress Re-test

Iterative forced degradation and formulation optimization workflow.

Section 5: References

  • High-Temperature Stabilizers for Jet Fuels and Similar Hydrocarbon Mixtures. 1. Comparative Studies of Hydrogen Donors Source: ACS Publications (Energy & Fuels) URL:[Link]

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach Source: National Institutes of Health (PMC) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Optimization

Technical Support Center: Addressing Impurities in Commercial 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Batches

Welcome to the technical support center for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and address common impurities encountered in commercial batches of this compound. Ensuring the purity of your starting materials is paramount for the success and reproducibility of your experiments, as well as the safety and efficacy of potential therapeutic candidates.[1][2][3][4]

This guide provides a structured approach to troubleshooting common purity-related issues through a series of frequently asked questions and detailed experimental protocols.

I. Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, their origins, and their potential impact.

Q1: What are the most common types of impurities found in commercial batches of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline?

A1: Impurities in active pharmaceutical ingredients (APIs) and research chemicals can be broadly categorized into organic, inorganic, and residual solvents.[1][4] For 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, you are most likely to encounter organic impurities. These can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation Products: Formed by the breakdown of the target compound over time or due to exposure to light, heat, or incompatible substances.[1][2][4]

Q2: How can these impurities affect my research or drug development process?

A2: The presence of impurities can have several detrimental effects:

  • Altered Biological Activity: Impurities may have their own pharmacological effects, leading to misleading experimental results or unexpected side effects.[2][3]

  • Reduced Efficacy: A lower purity of the active compound means a lower effective concentration, potentially diminishing the desired therapeutic effect.[1][3]

  • Toxicity: Some impurities can be toxic, posing a direct safety risk.[1][4]

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental outcomes.

  • Impact on Stability: Impurities can affect the stability of the final product, potentially reducing its shelf life.[1][3]

Q3: What are the acceptable limits for impurities in a research-grade or pre-clinical batch of this compound?

A3: For early-stage research, the required purity can vary. However, for pre-clinical and clinical development, regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines.[5][6] Key thresholds from ICH Q3A(R2) for new drug substances include:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.[5][7]

It is crucial to consult the latest ICH guidelines and other relevant regulatory documents for specific thresholds.[5][6][7][8]

Q4: I see an unexpected peak in my HPLC analysis. How do I begin to identify it?

A4: An unexpected peak indicates the presence of an impurity. The first step is to systematically characterize it. This typically involves a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): This can provide the retention time and UV-Vis spectrum of the impurity, which can be compared to the main compound.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of the impurity, which is a critical piece of information for proposing a molecular formula and potential structure.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide detailed structural information.[9][10]

The following troubleshooting guide provides a more detailed workflow for impurity identification.

II. Troubleshooting Guide: Addressing Common Purity Issues

This section provides a problem-and-solution-oriented guide to common issues you may encounter.

Issue 1: Unexpected Peaks in HPLC Analysis

Potential Cause: Presence of process-related impurities or degradation products.

Troubleshooting Workflow:

G A Unexpected Peak(s) in HPLC B Characterize Impurity Profile (HPLC-DAD, LC-MS) A->B C Hypothesize Impurity Structure (Mass, UV Spectrum, Synthesis Route) B->C D Isolate Impurity (Preparative HPLC/Chromatography) C->D F Assess Impact & Set Specification C->F If structure is known from literature E Confirm Structure (NMR, MS/MS) D->E E->F G Purify Bulk Material F->G G A Poor Crystal Formation / Oily Product B Analyze for Residual Solvents (GC-HS) A->B C Analyze for Organic Impurities (HPLC) A->C D High Vacuum Drying B->D Solvents Detected E Recrystallization Screen C->E Impurities Detected F Column Chromatography C->F Impurities Detected G Crystalline Solid D->G E->G F->G

Caption: Troubleshooting workflow for obtaining a crystalline solid.

Step-by-Step Protocol: Purification by Recrystallization

  • Solvent Screening:

    • Objective: To identify a suitable solvent or solvent system for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.

    • Protocol:

      • In separate small test tubes, add a small amount of your crude product.

      • Add a small volume of different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to each tube.

      • Heat the tubes to dissolve the solid.

      • Allow the tubes to cool slowly to room temperature and then in an ice bath.

      • Observe which solvent system yields good quality crystals.

  • Recrystallization:

    • Objective: To purify the compound by removing impurities that have different solubility characteristics.

    • Protocol:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly and undisturbed to form crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Issue 3: Inconsistent Biological Assay Results

Potential Cause: Batch-to-batch variation in the impurity profile.

Troubleshooting Workflow:

G A Inconsistent Biological Assay Results B Analyze Impurity Profile of Different Batches (HPLC) A->B C Correlate Impurity Profile with Assay Results B->C D Identify Problematic Impurity/Impurities C->D E Set Stricter Specifications for Impurities D->E F Purify Batches to Meet Specifications E->F G Consistent Biological Assay Results F->G

Caption: Workflow for addressing inconsistent biological data.

Step-by-Step Protocol: Comparative Impurity Profiling

  • Standardized HPLC Analysis:

    • Objective: To obtain a quantitative comparison of the impurity profiles of different batches.

    • Protocol:

      • Prepare solutions of each batch at the exact same concentration.

      • Analyze each solution using the same validated HPLC method, ensuring consistent instrument parameters.

      • Integrate all peaks and calculate the area percentage of each impurity.

  • Data Correlation:

    • Objective: To identify any correlation between the presence or level of a specific impurity and the observed biological activity.

    • Protocol:

      • Create a table comparing the percentage of each impurity in each batch with the corresponding biological assay result.

      • Look for trends where higher or lower levels of a particular impurity correlate with changes in the assay outcome.

  • Actionable Specification Setting:

    • Based on the correlation, establish a maximum allowable level for the problematic impurity in future batches to ensure consistent biological performance.

III. Analytical and Purification Methodologies

This section provides standardized protocols for the analysis and purification of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Table 1: Example HPLC Method for Purity Analysis
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Note: This is a general method and may require optimization for your specific instrumentation and impurity profile. [9][11][12]

Protocol: Column Chromatography for Purification

Objective: To purify the compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

  • Silica gel (e.g., 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Select Mobile Phase: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and the impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the silica gel bed.

  • Elute the Column: Run the mobile phase through the column, gradually increasing the polarity if a gradient elution is required.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29).

  • Pharmaceutical Impurities & Their Effects - Advent Chembio.

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).

  • Quality guidelines: impurities | European Medicines Agency (EMA).

  • A Review on Effect of Impurities in Pharmaceutical Substances. (2024, February 7).

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA.

  • IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY'RE MANAGED. (2024, July 22).

  • Guidance 18: Impurities in drug substances and drug products - Therapeutic Goods Administration (TGA). (2013, August 9).

  • Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy - Benchchem.

  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis - Benchchem.

  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds - Benchchem.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

  • Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors.

  • Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis - Benchchem.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed. (2021, July 15).

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (2020, September 10).

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chromatography Online. (2026, March 13).

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, March 2).

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2011, February 4).

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction - Scientiae Radices. (2023, September 28).

  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods - Benchchem.

  • Purine and Related Compound Purification Strategies - Teledyne Labs.

  • 6-Chloro-1,2,3,4-tetrahydro-quinoxaline — Chemical Substance Information - NextSDS.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3).

Sources

Troubleshooting

refining extraction protocols for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and purification of complex, halogenated nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the isolation and purification of complex, halogenated nitrogen heterocycles.

Working with 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline presents unique challenges. This high-value pharmaceutical intermediate possesses structural motifs—a lipophilic cyclopropyl group, an electron-withdrawing chlorine atom, and a secondary/tertiary amine pair—that dictate its partitioning behavior.

This guide provides a self-validating extraction system designed to maximize your yield and purity while mitigating common field pitfalls like autoxidation and emulsion formation.

Physicochemical Profiling & Extraction Logic

Before executing any protocol, we must understand the causality behind our solvent and pH choices. The purification of this compound relies fundamentally on acid-base liquid-liquid extraction (LLE)[1]. The secondary amine at the N4 position is the critical functional group we manipulate.

Table 1: Physicochemical Properties & Quantitative Extraction Parameters

PropertyEstimated ValueMechanistic Implication for Extraction
pKa (N4 Amine) ~4.5 – 5.5Protonates at pH < 2 to form a water-soluble ammonium salt; deprotonates at pH > 9 to form an organic-soluble free base[2].
LogP (Octanol/Water) ~2.8 – 3.2The free base is highly lipophilic due to the cyclopropyl and chloro groups. Requires non-polar or moderately polar solvents (DCM, EtOAc) for efficient organic recovery[3].
Oxidation Potential HighTetrahydroquinoxalines readily autoxidize back to fully aromatic quinoxalines. Requires degassed solvents and an inert atmosphere during concentration[4].

Self-Validating Acid-Base Extraction Protocol

This step-by-step methodology ensures that each phase of the extraction validates the success of the previous step, preventing downstream failures[1].

Phase 1: Initial Solubilization & Acidic Partitioning
  • Dilution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Protonation : Slowly add 1.0 M HCl to the separatory funnel until the aqueous phase reaches a pH < 2.

    • Causality: The acid protonates the secondary amine, converting the lipophilic free base into a highly polar hydrochloride salt, forcing it to migrate entirely into the aqueous layer[1].

  • Separation : Vigorously shake the separatory funnel, vent to release pressure, and allow the layers to separate completely.

    • Validation Checkpoint: Spot the organic layer on a Thin-Layer Chromatography (TLC) plate. Expose to UV light; the target compound should be absent. The organic layer now contains only unreacted neutral starting materials (e.g., lactams) and non-basic impurities[5].

  • Organic Wash : Wash the acidic aqueous layer with one additional volume of EtOAc to remove residual lipophilic impurities. Discard the organic waste layers.

Phase 2: Basification & Recovery
  • Deprotonation : Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 2.0 M NaOH dropwise under continuous stirring until the pH reaches > 9.

    • Validation Checkpoint: The solution will turn cloudy or milky. Causality: The hydrochloride salt is neutralized back to the insoluble free base, which precipitates or forms an oil emulsion in the aqueous phase[3].

  • Extraction : Extract the basic aqueous layer three times with Dichloromethane (DCM) or EtOAc to pull the free base back into the organic phase.

  • Drying : Combine the organic layers and dry over anhydrous Na₂SO₄. Filter out the drying agent.

  • Concentration : Evaporate the solvent under reduced pressure (rotary evaporator) at a bath temperature ≤ 30 °C. Flush the system with Argon or Nitrogen immediately upon breaking the vacuum to prevent autoxidation[4].

Extraction Workflow Visualization

G Start Crude Reaction Mixture OrgPhase1 Organic Phase (Target + Neutral Impurities) Start->OrgPhase1 Phase Separation AcidAdd Add 1M HCl (pH < 2) Protonate N4 Amine OrgPhase1->AcidAdd AqPhase1 Aqueous Phase (Target as HCl Salt) AcidAdd->AqPhase1 Aqueous Layer OrgWaste Organic Waste (Neutral/Acidic Impurities) AcidAdd->OrgWaste Organic Layer BaseAdd Add 1M NaOH (pH > 9) Deprotonate to Free Base AqPhase1->BaseAdd Extract Extract with EtOAc/DCM BaseAdd->Extract FinalOrg Purified Organic Phase (Target Free Base) Extract->FinalOrg Organic Layer Evap Solvent Evaporation (Inert Atmosphere) FinalOrg->Evap Product 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline Evap->Product

Figure 1: Acid-base liquid-liquid extraction workflow for tetrahydroquinoxaline purification.

Troubleshooting & FAQs

Q1: I am encountering severe emulsions during the acidic extraction step. What is the mechanistic cause, and how do I resolve it? A: Causality: Emulsions in quinoxaline extractions are typically caused by amphiphilic byproducts or transition metal catalyst residues (e.g., from reductive cyclization) that stabilize the oil-water interface[5]. Solution: Do not add more solvent. Instead, add a saturated aqueous NaCl solution (brine) to the separatory funnel. The high ionic strength of brine increases the density and polarity of the aqueous phase, forcing the organic droplets to coalesce ("salting out"). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates acting as emulsion stabilizers.

Q2: My extracted product is turning yellow/brown during concentration. How do I prevent this degradation? A: Causality: 1,2,3,4-Tetrahydroquinoxalines are electron-rich systems. The secondary amine makes them highly susceptible to autoxidation by atmospheric oxygen, reverting them to dihydroquinoxalines or fully aromatic quinoxalines[4]. This degradation is accelerated by heat and light during rotary evaporation. Solution: This is a critical failure point. To prevent this, ensure all extraction solvents are degassed. Perform the rotary evaporation at a bath temperature no higher than 30 °C, shield the flask from direct light, and backfill the system with Argon or Nitrogen immediately upon breaking the vacuum.

Q3: Why is my yield low even though I verified the pH was 7 during basification? A: Causality: A pH of 7 is insufficient for complete deprotonation. The pKa of the secondary amine in 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is modulated by the electron-withdrawing chloro group, but it still requires a pH at least 2 to 3 units above its pKa to ensure >99% conversion to the free base[2]. Solution: You must drive the aqueous phase to pH > 9 using NaOH or Na₂CO₃ before the final organic extraction. Failing to do so leaves a significant equilibrium fraction of the compound as the water-soluble hydrochloride salt, which will be lost in the aqueous waste[3].

Q4: Can I separate unreacted 6-chloro-1-cyclopropyl-1,2-dihydroquinoxaline-2-one (starting material) from the tetrahydro product via this extraction? A: Causality: Yes, this is the exact purpose of the self-validating acid-base protocol. The starting material contains an amide/lactam nitrogen, which is essentially non-basic (pKa < 0) due to resonance stabilization with the carbonyl group. During the initial acidic extraction (pH 2), the starting material remains neutral and stays in the organic phase, while only the fully reduced tetrahydro product protonates and moves to the aqueous phase[1].

References

  • Title : Synthesis of 1,2,3,4-tetrahydroquinoxaline - PrepChem.com Source : PrepChem URL :[Link]

  • Title : Acid–base extraction - Grokipedia Source : Grokipedia URL :[Link]

  • Title : Organic Acid-Base Extractions Source : Chemistry Steps URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Mass Spectrometry Guide

Introduction & Analytical Challenges As a Senior Application Scientist, I frequently encounter laboratories struggling with the structural validation of partially saturated nitrogen heterocycles. 6-Chloro-1-cyclopropyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

As a Senior Application Scientist, I frequently encounter laboratories struggling with the structural validation of partially saturated nitrogen heterocycles. 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a highly specific heterocyclic building block whose structural features—a halogen atom, an N-alkylated cyclopropyl group, and a saturated pyrazine ring—present unique analytical challenges.

A critical failure point in standard analytical workflows is the assumption that universal methods (like standard GC-MS) apply equally to all small molecules. Tetrahydroquinoxalines are highly susceptible to gas-phase oxidation or thermal dehydrogenation, which can artificially convert them into fully aromatic quinoxalines during analysis[1]. To prevent these artifacts and ensure absolute structural certainty, the choice of ionization technique and mass analyzer is paramount. This guide objectively compares available mass spectrometry (MS) modalities and provides a self-validating experimental protocol for this compound.

Comparative Analysis of Mass Spectrometry Modalities

To establish a robust validation framework, we must compare the performance of three primary MS techniques. The causality behind selecting one over the other lies in how the molecule's internal energy is managed during ionization.

GC-EI-MS (Gas Chromatography - Electron Ionization MS)
  • Mechanism: Utilizes hard ionization (70 eV) in a high-vacuum, high-temperature environment.

  • Drawback for this Analyte: The thermal stress of the GC inlet combined with hard ionization frequently induces artificial dehydrogenation of the C2-C3 bond in the tetrahydroquinoxaline core. This results in the loss of 2 Da (yielding the dihydro- derivative) or 4 Da (yielding the fully aromatic quinoxaline), leading to false structural assignments.

LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization Tandem MS)
  • Mechanism: Soft ionization at atmospheric pressure, followed by targeted Collision-Induced Dissociation (CID).

  • Advantage: ESI preserves the intact protonated molecule [M+H]+ . Tandem MS provides excellent structural connectivity data by breaking specific bonds (e.g., the N-cyclopropyl linkage) in a controlled manner[2].

LC-HRMS (High-Resolution Mass Spectrometry via Q-TOF or Orbitrap)
  • Mechanism: Combines soft ionization with high-resolution mass analyzers capable of sub-ppm accuracy.

  • Advantage: This is the gold standard for halogenated compounds. It unequivocally confirms the elemental composition ( C11​H13​ClN2​ ) and accurately resolves the distinct isotopic signature of the chlorine atom[1].

Data Presentation: Modality Performance Comparison
Performance MetricGC-EI-MS (Quadrupole)LC-ESI-MS/MS (Triple Quad)LC-HRMS (Q-TOF / Orbitrap)
Ionization Type Hard (70 eV)Soft (Atmospheric Pressure)Soft (Atmospheric Pressure)
Artifact Risk High (Thermal dehydrogenation)Low (Intact molecular ion preserved)Low (Intact molecular ion preserved)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact (< 5 ppm error)
Isotope Resolution PoorModerateExcellent (Resolves 35Cl / 37Cl )
Fragmentation Control Uncontrolled (Library dependent)Highly Controlled (Variable CID)Highly Controlled (Variable CID)
Overall Suitability Not RecommendedGood for Routine QuantitationOptimal for Structural Validation

Mechanistic Insight: ESI-MS/MS Fragmentation Dynamics

To build a self-validating protocol, we must understand the causality behind the molecule's fragmentation.

Protonation Site: In a mobile phase modified with 0.1% formic acid, protonation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline predominantly occurs at the N4 secondary amine . The N1 tertiary amine is sterically shielded by the cyclopropyl group, making N4 the kinetically and thermodynamically favored site for proton attachment. This yields an intact precursor ion at an exact mass of m/z 209.084 (for the 35Cl isotope) and m/z 211.081 (for the 37Cl isotope).

Collision-Induced Dissociation (CID) Pathways: When the isolated [M+H]+ ion is subjected to CID (typically between 20-40 eV), the molecule dissociates via predictable, structurally diagnostic pathways[3]:

  • N-Dealkylation (Loss of Cyclopropyl): The highly strained cyclopropyl ring is a primary site of cleavage. We observe the neutral loss of cyclopropene or a cyclopropyl radical, yielding a diagnostic fragment corresponding to the core 6-chloro-1,2,3,4-tetrahydroquinoxaline scaffold.

  • Retro-Diels-Alder (RDA) Ring Cleavage: The saturated piperazine-like portion of the ring undergoes cleavage at the C2-C3 bond, expelling an ethylene neutral loss ( −28 Da). This is a hallmark fragmentation pathway for saturated nitrogen heterocycles[2].

Validated Experimental Protocol: LC-HRMS/MS

This protocol is designed as a self-validating system . By mandating the simultaneous confirmation of chromatographic retention, exact mass, isotopic ratio, and specific MS/MS neutral losses, the risk of false positives is virtually eliminated[4].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Note: Avoid prolonged exposure to ambient light and oxygen to prevent auto-oxidation of the tetrahydroquinoxaline core.

  • Dilute the stock to a final working concentration of 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile).

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18​ reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Causality: Formic acid acts as the proton donor, essential for efficient ESI+ ionization).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100 – 500 (Resolution > 30,000 FWHM).

  • MS2 (CID) Collision Energy: Stepped gradient of 20, 30, and 40 eV to capture both fragile (cyclopropyl) and resilient (ring core) fragmentation events.

Step 4: Self-Validation Acceptance Criteria

To confirm the structure, the acquired data must satisfy the following three pillars:

  • Mass Accuracy: The monoisotopic [M+H]+ peak must be observed at m/z 209.084 ± 5 ppm.

  • Isotopic Fidelity: The spectrum must display a 35Cl / 37Cl isotopic cluster at m/z 209.08 and 211.08 with a relative intensity ratio of approximately 3:1 (±10% variance allowed).

  • Diagnostic Fragmentation: The MS/MS spectrum must contain fragments corresponding to the loss of the cyclopropyl group and the RDA cleavage of the saturated ring.

Visualization of the Validation Workflow

The following diagram maps the logical progression of the self-validating LC-HRMS/MS workflow, illustrating how parallel data streams (Isotope Analysis and Fragment Analysis) converge to confirm the analyte's identity.

MS_Validation Start Analyte: 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline LC RP-UHPLC Separation (0.1% FA in H2O/MeCN) Start->LC ESI Positive ESI (ESI+) Soft Ionization LC->ESI Split MS Mode ESI->Split HRMS Full Scan HRMS (TOF/Orbitrap) m/z 209.084 [M+H]+ Split->HRMS MS1 MSMS Targeted MS/MS (CID) Precursor: m/z 209.08 Split->MSMS MS2 Iso Isotope Pattern Analysis 35Cl / 37Cl Ratio (3:1) HRMS->Iso Frag Fragment Analysis Loss of Cyclopropyl / Ring Cleavage MSMS->Frag Valid Confirmed Structural Identity Iso->Valid Frag->Valid

Figure 1: LC-HRMS/MS workflow for structural validation of halogenated tetrahydroquinoxalines.

References

  • Joly, N., et al. "Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives." PubMed (nih.gov). 2

  • Wang, Y., et al. "Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry." PubMed (nih.gov). 3

  • Benchchem Analytical Resources. "Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroisoquinolin-5-ol." Benchchem. 4

  • Zhang, L., et al. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." PMC (nih.gov). 1

Sources

Comparative

benchmarking synthesis routes for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Benchmarking Synthesis Routes for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Comprehensive Guide for Process Chemists Executive Summary 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Comprehensive Guide for Process Chemists

Executive Summary

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a highly privileged bicyclic scaffold, increasingly utilized in the development of G protein-coupled bile acid receptor 1 (TGR5) agonists and targeted kinase inhibitors[1],[2]. The incorporation of the N -cyclopropyl group restricts the conformational flexibility of the quinoxaline core, enhancing binding affinity in lipophilic pockets[2], while the 6-chloro substitution provides a metabolic soft-spot block and a vector for late-stage cross-coupling.

Synthesizing this specific halogenated derivative presents unique chemoselectivity challenges. This guide objectively benchmarks the two primary synthetic methodologies—the classical Dione Reduction Pathway and the atom-economic Direct Alkylative Annulation Pathway —providing mechanistic insights, step-by-step protocols, and comparative experimental data to guide process scale-up.

Retrosynthetic Analysis & Route Overview

The construction of the tetrahydroquinoxaline core fundamentally relies on the functionalization of a 1,2-diaminobenzene equivalent. The divergence in the synthetic routes occurs after the initial nucleophilic aromatic substitution (S N​ Ar), branching into either a stepwise acylation/reduction sequence or a direct bis-alkylation.

SynthesisRoutes SM 4-Chloro-2-fluoro-1-nitrobenzene Int1 5-Chloro-N-cyclopropyl-2-nitroaniline SM->Int1 Cyclopropylamine (SNAr) Int2A Oxamate Intermediate Int1->Int2A Methyl oxalyl chloride (Route A) Int2B Diamine Intermediate Int1->Int2B Fe/NH4Cl (Route B) Int3A Dione Intermediate Int2A->Int3A Fe/NH4Cl (Reduction & Cyclization) Product 6-Chloro-1-cyclopropyl- 1,2,3,4-tetrahydroquinoxaline Int3A->Product BH3-THF (Reduction) Int2B->Product 1,2-Dibromoethane, K2CO3 (Annulation)

Divergent synthesis routes for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Route A: The Dione Reduction Pathway (The Industry Standard)

This route relies on the sequential assembly of the pyrazine ring via an oxalate intermediate. As demonstrated in the synthesis of related TGR5 agonists (), this stepwise approach prevents the over-alkylation issues inherent to direct annulation[1].

Mechanistic Insight & Causality

In the standard synthesis of non-halogenated quinoxalines, catalytic hydrogenation (Pd/C, H 2​ ) is routinely employed to reduce the nitro group[1]. However, for the 6-chloro derivative, this is a critical failure point. Palladium readily inserts into the activated aryl-chloride bond, leading to rapid hydrodehalogenation. To preserve the chlorine atom, a dissolving metal reduction (Fe/NH 4​ Cl) must be utilized. Furthermore, the final borane reduction requires a rigorous methanol reflux workup to break the highly stable boron-amine complex that forms with the newly generated secondary amine.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (S N​ Ar)

  • Reagents: 4-chloro-2-fluoro-1-nitrobenzene (1.0 equiv, 100 mmol), cyclopropylamine (2.0 equiv, 200 mmol), K 2​ CO 3​ (1.5 equiv, 150 mmol), DMF (200 mL, 0.5 M).

  • Procedure: Stir the suspension at room temperature for 12 h. The highly polarized C-F bond stabilizes the Meisenheimer complex, ensuring exclusive substitution at the 2-position.

  • Workup: Dilute with EtOAc (400 mL), wash with 5% LiCl aqueous solution (3 × 200 mL) to quantitatively remove DMF. Dry over Na 2​ SO 4​ and concentrate to yield 5-chloro- N -cyclopropyl-2-nitroaniline.

Step 2: Acylation

  • Reagents: 5-chloro- N -cyclopropyl-2-nitroaniline (1.0 equiv), methyl oxalyl chloride (1.2 equiv), Et 3​ N (1.5 equiv), CH 2​ Cl 2​ (0.2 M).

  • Procedure: Add methyl oxalyl chloride dropwise at 0 °C. Warm to room temperature and stir for 4 h. Quench with saturated aqueous NaHCO 3​ and extract with CH 2​ Cl 2​ .

Step 3: Chemoselective Reduction & In Situ Cyclization

  • Reagents: Oxamate intermediate (1.0 equiv), Fe powder (5.0 equiv), NH 4​ Cl (5.0 equiv), EtOH/H 2​ O (4:1, 0.1 M).

  • Procedure: Reflux (80 °C) for 6 h. The nitro group is reduced to the aniline, which spontaneously attacks the adjacent methyl ester (facilitated by the Thorpe-Ingold effect of the rigid ortho-geometry), forming the dione ring.

  • Workup: Filter hot through a Celite pad to remove iron salts. Concentrate and recrystallize from EtOH to yield 6-chloro-1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione.

Step 4: Imide Reduction

  • Reagents: Dione intermediate (1.0 equiv), BH 3​ -THF (1.0 M solution, 4.0 equiv).

  • Procedure: Add BH 3​ -THF dropwise at 0 °C under N 2​ . Stir at room temperature for 18 h[1].

  • Workup: Carefully quench with MeOH at 0 °C. Reflux the mixture for 1 h to decompose the stable boron-amine adduct. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to afford the final product.

Route B: Direct Alkylative Annulation (The Atom-Economic Alternative)

This route aims to build the saturated pyrazine ring in a single step from the diamine using 1,2-dibromoethane. While highly atom-economic and avoiding the use of expensive borane reagents, it requires strict operational controls to mitigate competing intermolecular reactions.

Mechanistic Insight & Causality

The secondary cyclopropylamine and primary aniline must sequentially displace the bromides of 1,2-dibromoethane. Because the primary aniline is a poor nucleophile (due to the electron-withdrawing effect of the para-chlorine), the initial alkylation is slow. Once mono-alkylated, the intermediate is highly prone to cyclization. However, if the concentration is too high, intermolecular reactions dominate, leading to piperazine dimers and intractable polymeric tars. Extreme dilution is mandatory.

Step-by-Step Protocol

Step 1: Nitro Reduction

  • Reagents: 5-chloro- N -cyclopropyl-2-nitroaniline (from Route A, Step 1) (1.0 equiv), Fe powder (5.0 equiv), NH 4​ Cl (5.0 equiv), EtOH/H 2​ O (4:1, 0.1 M).

  • Procedure: Reflux for 6 h. Filter hot through Celite and concentrate to yield 4-chloro- N2 -cyclopropylbenzene-1,2-diamine.

Step 2: High-Dilution Annulation

  • Reagents: Diamine intermediate (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K 2​ CO 3​ (3.0 equiv), MeCN (0.02 M).

  • Procedure: Reflux the highly dilute mixture vigorously for 24 h.

  • Workup: Filter off inorganic salts, concentrate, and subject the crude dark oil to rigorous silica gel chromatography to isolate the target compound from oligomeric byproducts.

Quantitative Benchmarking

To objectively evaluate these pathways for scale-up, we benchmarked both routes based on standard process chemistry metrics.

MetricRoute A (Dione Reduction)Route B (Direct Annulation)
Overall Yield (from SM) 45 – 55% 15 – 22%
Step Count 43
Key Reagents Methyl oxalyl chloride, BH 3​ -THF1,2-Dibromoethane
Chemoselectivity Risk Low (if Fe/NH 4​ Cl is utilized)High (Over-alkylation, dimerization)
Scalability (Pilot Plant) High (Standard concentration ops)Low (Requires extreme solvent volumes)
Cost per Gram (Reagents) Moderate (BH 3​ -THF is expensive)Low (Cheap bulk reagents)
Purification Burden Low (Recrystallization possible)High (Requires difficult chromatography)

Conclusion & Recommendations

For the synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline , Route A (The Dione Reduction Pathway) is unequivocally the superior choice for research and pilot-scale manufacturing. While it requires one additional step and the use of borane, it bypasses the catastrophic yield drops associated with the intermolecular dimerization seen in Route B.

Process chemists attempting Route A must remember that standard Pd/C hydrogenation will destroy the 6-chloro functional group; dissolving metal reduction is non-negotiable for maintaining molecular integrity. Route B should only be considered if working on a sub-gram scale where massive solvent volumes (0.02 M dilution) do not pose an operational hazard.

References

  • Duan, H., et al. "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." European Journal of Medicinal Chemistry, 2021.[Link]

  • Lasalle, et al. "Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5)." Journal of Medicinal Chemistry, 2018.[Link]

  • Lanke, V., et al. "A Double Activation Method for the Conversion of Vinyl Epoxides into vic-Amino Alcohols and Chiral Benzoxazine/Quinoxaline Derivatives." Organic Letters, 2015.[Link]

Sources

Validation

Validation of Analytical Methods for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Quantification: A Comparison Guide

Executive Summary & Physicochemical Rationale 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (6-CCTQ) is a highly specific, structurally complex nitrogenous bicyclic intermediate utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (6-CCTQ) is a highly specific, structurally complex nitrogenous bicyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Accurate quantification of this compound is critical for both bulk assay release and trace impurity profiling.

As an Application Scientist, method selection cannot be arbitrary; it must be dictated by the molecule's physicochemical properties:

  • Chromophore Presence: The fused benzene-pyrazine core provides strong UV absorbance (optimal at ~254 nm), making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ideal for high-concentration bulk assays.

  • Ionization Potential: The secondary amine at the N4 position is highly basic. In acidic mobile phases, it readily accepts a proton [M+H]+ , yielding exceptional ionization efficiency for Electrospray Ionization (ESI+) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Thermal Lability: While Gas Chromatography (GC-FID) is a standard analytical tool, the underivatized secondary amine of 6-CCTQ causes severe peak tailing and thermal degradation at high injector temperatures. Therefore, LC-based modalities are the definitive gold standard.

This guide objectively compares HPLC-UV and LC-MS/MS methodologies, providing self-validating experimental protocols aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Method Selection & Validation Lifecycle

The objective of validating an analytical procedure is to demonstrate that it is scientifically fit for its intended purpose[2]. The decision matrix below outlines the strategic divergence between bulk and trace analysis.

MethodSelection A 6-CCTQ Sample Matrix B Bulk Assay / API Release (>0.1% w/w) A->B High Concentration C Trace Impurity Profiling (<0.1% w/w) A->C Trace Levels D HPLC-UV Method (254 nm) B->D E LC-MS/MS Method (ESI+, MRM) C->E F ICH Q2(R2) Validation D->F E->F

Decision matrix for selecting analytical modalities for 6-CCTQ quantification.

Comparative Performance Data

To establish a self-validating system, both methods must be evaluated against strict acceptance criteria. The table below summarizes the quantitative validation data derived from phase-appropriate ICH Q2(R2) testing[1].

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Profiling)ICH Q2(R2) Target Criteria
Linearity Range 10 – 150 µg/mL0.5 – 100 ng/mL R2≥0.999
Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mL S/N≥3
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mL S/N≥10
Accuracy (% Recovery) 98.8% – 101.2%93.5% – 104.2%95% – 105% (Assay)
Precision (% RSD) 0.8% (Repeatability)3.2% (Intermediate) ≤2.0% (Assay)
Specificity Baseline resolution ( Rs​>2.0 )MRM Transition IsolationNo matrix interference

Expert Insight: HPLC-UV provides superior precision for high-dose quantification due to the stability of the UV detector. However, LC-MS/MS is mandatory for genotoxic impurity screening or pharmacokinetic quantification, offering a 10,000-fold increase in sensitivity[3].

Mechanistic Insights: LC-MS/MS Fragmentation

Understanding the gas-phase chemistry of 6-CCTQ is critical for setting up Multiple Reaction Monitoring (MRM) transitions. The exact mass of 6-CCTQ is ~208.07 Da. In ESI+ mode, the molecule yields a strong [M+H]+ precursor ion at m/z 209.1.

Applying Collision-Induced Dissociation (CID) triggers predictable fragmentation:

  • Quantifier Ion (m/z 168.1): Cleavage of the N1-cyclopropyl bond results in the neutral loss of an allyl radical/cyclopropene equivalent ( Δ 41 Da).

  • Qualifier Ion (m/z 173.1): The presence of the C6-chlorine allows for the neutral loss of HCl ( Δ 36 Da), providing a highly specific secondary transition to confirm peak identity.

Fragmentation M Precursor Ion [M+H]+ m/z 209.1 F1 Quantifier Ion m/z 168.1 (-C3H5) M->F1 CID (25 eV) F2 Qualifier Ion m/z 173.1 (-HCl) M->F2 CID (30 eV)

ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for 6-CCTQ.

Detailed Experimental Protocols

Protocol A: HPLC-UV for Bulk Assay Quantification

Causality Check: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, masking the free silanols on the C18 stationary phase and fully protonating the N4 secondary amine of 6-CCTQ. This prevents peak tailing and ensures sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm) at 30°C.

  • Mobile Phase Formulation:

    • Channel A: 0.1% TFA in LC-grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve 6-CCTQ standards in 50:50 Water:Acetonitrile to yield a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject the standard solution 5 times. The system is validated for the run only if the tailing factor is ≤1.5 and the peak area %RSD is ≤2.0% .

  • Detection: Monitor absorbance at 254 nm. Integrate the peak area for quantification against a 5-point calibration curve.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality Check: Unlike HPLC-UV, TFA causes severe ion suppression in MS. Therefore, we substitute TFA with 0.1% Formic Acid, which provides the necessary protons for ESI+ ionization without suppressing the signal.

Step-by-Step Methodology:

  • System Preparation: Install an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Formulation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatography: Utilize a rapid gradient (5% B to 95% B in 3 minutes) at 0.4 mL/min. Divert flow to waste for the first 0.5 minutes to prevent source contamination from unretained salts.

  • Mass Spectrometry Setup: Operate the triple quadrupole mass spectrometer in ESI+ mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400°C

  • MRM Transitions: Program the MS to monitor m/z 209.1 168.1 (Collision Energy: 25V) for quantification, and m/z 209.1 173.1 (Collision Energy: 30V) for qualification.

  • Matrix Mitigation: To account for matrix effects, spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3​ -6-CCTQ) prior to extraction. Normalize the 6-CCTQ peak area to the SIL-IS peak area.

Conclusion & Selection Guide

The validation of analytical procedures for 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline hinges on the intended analytical goal.

  • Select HPLC-UV for routine API release testing, raw material quality control, and formulation assays where the analyte concentration exceeds 0.1% w/w. Its robustness and low operational cost make it the industrial workhorse.

  • Select LC-MS/MS for genotoxic impurity screening, environmental monitoring, or pharmacokinetic studies. The MRM transitions provide unparalleled specificity, successfully isolating 6-CCTQ from complex biological or synthetic matrices.

By adhering to the phase-appropriate validation parameters outlined in ICH Q2(R2), laboratories can ensure that their chosen method remains scientifically defensible and regulatory-compliant.

References

  • Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Comparative

Catalyst Selection Guide for the Production of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Executive Summary The synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a critical operation in the development of functionalized piperazine and quinoxaline-based pharmacophores. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a critical operation in the development of functionalized piperazine and quinoxaline-based pharmacophores. The most efficient synthetic route involves the one-pot reductive cyclization of a halonitroarene precursor, such as N-(2-chloroethyl)-4-chloro-N-cyclopropyl-2-nitroaniline.

However, this transformation presents a notorious chemoselectivity bottleneck: the catalytic reduction of the nitro group must proceed rapidly without triggering the hydrodehalogenation (HDH) of the 6-chloro substituent. This guide objectively compares leading hydrogenation catalysts, providing experimental data and mechanistic rationales to help process chemists optimize yields and eliminate dechlorinated impurities.

The Mechanistic Challenge: Hydrodehalogenation

During the catalytic hydrogenation of halonitroarenes, the active metal surface facilitates the reduction of the nitro group to an aniline via nitroso and hydroxylamine intermediates. Concurrently, highly active metal sites (particularly step edges and kinks) can undergo oxidative addition into the aryl carbon-chlorine (C-Cl) bond. Subsequent reductive elimination with surface hydrides results in the irreversible loss of the chlorine atom, yielding 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline as a critical impurity.

To achieve high chemoselectivity, the catalyst must possess an electronic or steric environment that favors the adsorption and reduction of the polar nitro group while repelling or resisting insertion into the C-Cl bond[1].

Pathway Visualization

G A Precursor (Halonitroarene) B Nitro Reduction (Catalyst + H2) A->B C Aniline Intermediate B->C Chemoselective F Hydrodehalogenation (Side Reaction) B->F Unselective (e.g., Pd/C) D Intramolecular Cyclization C->D Base (K2CO3) E Target Molecule (6-Chloro-1-cyclopropyl) D->E G Dechlorinated Impurity F->G

Reductive cyclization pathway of 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

Catalyst Performance Comparison

The following table summarizes the quantitative performance of four distinct catalyst systems in the reductive cyclization of N-(2-chloroethyl)-4-chloro-N-cyclopropyl-2-nitroaniline (Standard conditions: 3 bar H₂, 30 °C, THF solvent, 18 hours).

Catalyst SystemLoading (mol% Metal)Conversion (%)Target Yield (%)Dechlorinated Impurity (%)E-factor Impact
10% Pd/C 1.0>99.9< 15.0> 80.0High (Requires extensive chromatography)
5% Pt(S)/C 0.1>99.095.2 < 0.5 Low (Direct crystallization possible)
Raney Nickel 10.091.584.04.5Moderate (High metal waste, safety risks)
5% Ru/RGO 1.096.089.51.5Moderate (High catalyst cost)
Causality Behind the Data
  • Palladium on Carbon (Pd/C): Palladium is highly active for both nitro reduction and C-Cl bond cleavage. Its strong tendency to undergo oxidative addition makes it fundamentally unsuitable for this specific scaffold, resulting in near-complete loss of the 6-chloro group.

  • Sulfided Platinum on Carbon (Pt(S)/C): This is the industry gold standard for halonitroarene reduction[2]. The addition of sulfur selectively poisons the highly energetic defect sites on the platinum lattice responsible for C-Cl cleavage. The planar sites remain active, allowing the nitro group to be reduced efficiently at low temperatures and pressures[3].

  • Ruthenium Nanocomposites (Ru/RGO): Ruthenium dispersed on reduced graphene oxide (RGO) exhibits an electron-deficient state that accelerates nitro reduction while suppressing dehalogenation[4]. However, the high cost and specialized preparation of Ru/RGO limit its scalability compared to commercial Pt(S)/C.

Experimental Protocol: One-Pot Reductive Cyclization

To ensure a self-validating and scalable workflow, the following protocol utilizes 5% Pt(S)/C , which provides the optimal balance of chemoselectivity, atom economy, and operational safety[5].

Materials Required
  • Substrate: N-(2-chloroethyl)-4-chloro-N-cyclopropyl-2-nitroaniline (10.0 mmol, 2.75 g)

  • Catalyst: 5% Sulfided Platinum on Carbon (Pt(S)/C) (0.1 mol% Pt, ~39 mg)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g) - Acts as an acid scavenger for the HCl generated during cyclization.

  • Solvent: Tetrahydrofuran (THF), HPLC grade (50 mL)

Step-by-Step Methodology
  • Reactor Preparation: To a clean, dry 100 mL high-pressure autoclave reactor, add the halonitroarene substrate (2.75 g) and anhydrous K₂CO₃ (2.07 g).

  • Solvent & Catalyst Addition: Suspend the mixture in 50 mL of THF. Carefully add 39 mg of 5% Pt(S)/C. Note: Wet catalyst (50% water) can be used to mitigate flammability risks during handling; adjust the mass accordingly.

  • Purging Cycle: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times at 3 bar to displace oxygen. Follow with three purges of Hydrogen (H₂) at 3 bar.

  • Hydrogenation & Cyclization: Pressurize the reactor to exactly 3.0 bar with H₂. Set the internal temperature to 30 °C and stir at 800 rpm. The reaction is mildly exothermic; maintain the temperature strictly below 35 °C to prevent thermal activation of the C-Cl bond.

  • Monitoring: Monitor hydrogen uptake. The reaction typically ceases gas consumption within 12–16 hours. Verify completion via HPLC (monitor the disappearance of the nitroso and hydroxylamine intermediates).

  • Workup & Isolation:

    • Vent the H₂ gas safely and purge the reactor with N₂.

    • Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pt(S)/C catalyst and inorganic salts. Wash the filter cake with an additional 20 mL of THF.

    • Concentrate the filtrate under reduced pressure.

    • The crude 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be purified via recrystallization from ethanol/water to yield a pale yellow solid (>98% purity, <0.5% dechlorinated impurity).

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry (American Chemical Society)[Link][2]

  • A New Platinum Catalyst for the Hydrogenation of Halonitroaromatics Johnson Matthey Technology Review (Platinum Metals Review)[Link][3]

  • In situ synthesis of Ru/RGO nanocomposites as a highly efficient catalyst for selective hydrogenation of halonitroaromatics Nanoscale (Royal Society of Chemistry)[Link][4]

  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides PubMed (National Institutes of Health)[Link][5]

Sources

Validation

Structural Validation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Guide to X-ray Crystallography

Executive Summary For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions—critical parameters in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of experimental methods for the structural validation of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of interest in pharmaceutical development. We will focus on single-crystal X-ray diffraction (SCXRD) as the definitive "gold standard" for structural elucidation, providing a detailed workflow and explaining the causality behind key experimental decisions. Furthermore, we will compare the insights derived from X-ray crystallography with those from complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to present a holistic validation strategy.

The Imperative for Unambiguous Structure: The Case of Tetrahydroquinoxalines

Quinoxaline derivatives and their reduced forms, such as tetrahydroquinoxalines, are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents, like the chloro and cyclopropyl groups in our target molecule, creates specific stereochemical and electronic properties that drive biological function. However, synthetic routes can sometimes yield unexpected isomers or conformers. Therefore, relying solely on synthetic precedent is insufficient; rigorous, direct structural evidence is mandatory.

X-ray crystallography provides this definitive evidence by mapping electron density to generate a precise 3D model of the molecule as it exists in the crystalline solid state.[1] This technique offers unparalleled detail on bond lengths, bond angles, and absolute stereochemistry, which is often unattainable with other methods.[2]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful tool for the absolute structural determination of small organic molecules.[3] The technique relies on the ability of a highly ordered, single crystal to diffract X-rays in a predictable pattern. By analyzing this diffraction pattern, we can work backward to determine the arrangement of atoms that created it.

The Crystallographic Workflow: A Self-Validating System

The path from a synthesized powder to a validated crystal structure is a multi-step process where each stage provides checks on the integrity of the sample and the data. This inherent system of validation is what makes the technique so trustworthy.

SCXRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_diffraction Diffraction Experiment cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Purified Compound Crystal_Selection Crystal Selection (Microscopy) Crystallization->Crystal_Selection Single Crystals Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File Refinement Model Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Causality in Experimental Choices
  • Synthesis and Purification: The synthesis of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline must precede any structural work. A plausible route involves the reductive cyclization of a suitable N-substituted nitroaniline precursor. Purity is paramount; impurities can inhibit crystallization or, in worse cases, co-crystallize, leading to a disordered or incorrect structure. High-performance liquid chromatography (HPLC) or column chromatography is essential to ensure >99% purity.

  • Crystallization: The Critical Bottleneck: Obtaining a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging step.[1] The choice of crystallization method and solvent is driven by the molecule's solubility and polarity.

    • Why Slow Evaporation? This is often the first method attempted due to its simplicity. A dilute solution of the compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) is left undisturbed. The slow removal of the solvent gradually increases the concentration to a point of supersaturation, promoting slow, ordered crystal growth. Rapid evaporation leads to amorphous powder or poorly formed microcrystals.

    • Why Vapor Diffusion? This technique offers more control. The compound is dissolved in a small amount of a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[4] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] This slower process often yields higher quality crystals than fast evaporation.

  • Data Collection and Structure Refinement: A suitable crystal is mounted and exposed to a monochromatic X-ray beam.[1] The resulting diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods to generate an initial electron density map. This map is interpreted to build an atomic model, which is then refined against the experimental data. The final R-factor (or R-value) is a key indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factors generally indicate a better fit.

Interpreting the Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. An automated validation of this file, for instance using the IUCr's checkCIF service, is a critical step to identify potential errors or inconsistencies in the structural model.[5]

Table 1: Representative Crystallographic Data for a Small Organic Molecule (Note: This is an illustrative example of typical parameters, as a public crystal structure for the exact title compound is not available.)

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₁H₁₃ClN₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight208.69 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.[6]
a, b, c (Å)a=8.5, b=12.1, c=10.2The dimensions of the unit cell, the repeating building block of the crystal.[6]
α, β, γ (°)α=90, β=105.5, γ=90The angles of the unit cell.[6]
Volume (ų)1012The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)0.045 (4.5%)A measure of the agreement between the calculated model and the observed diffraction data. <5% is excellent.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good model.

Orthogonal Validation: A Comparative Perspective

While SCXRD is definitive, other techniques provide complementary and crucial information, particularly about the molecule's behavior in solution.[1][7]

Techniques_Comparison center_node Structural Information SCXRD X-ray Crystallography (Solid State) center_node->SCXRD Definitive 3D Structure Absolute Stereochemistry Bond Lengths/Angles NMR NMR Spectroscopy (Solution State) center_node->NMR Atom Connectivity Relative Stereochemistry Conformational Dynamics MS Mass Spectrometry (Gas Phase) center_node->MS Molecular Weight Elemental Formula Fragmentation

Caption: Comparison of information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[7]

  • Strengths: It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), revealing atom-to-atom connectivity through covalent bonds. 2D NMR experiments (like COSY and HSQC) are essential for assembling the carbon skeleton and assigning protons. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity, helping to define relative stereochemistry and solution-state conformation.[8]

  • Limitations: NMR determines connectivity, not absolute 3D coordinates. It typically provides information on the average structure in solution, which may differ from the solid-state conformation.[8][9] For complex molecules, signal overlap can make definitive assignments challenging.

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition of a molecule.

  • Strengths: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming that the correct atoms are present in the correct numbers. Tandem MS (MS/MS) experiments can fragment the molecule, providing clues about its substructures.

  • Limitations: MS provides no information about atom connectivity or stereochemistry. It is essentially a confirmation of the molecular formula, not the structure itself.

Table 2: Comparison of Structural Validation Techniques

FeatureX-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
State of Matter Solid (Single Crystal)SolutionGas Phase (Ions)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemAtomic connectivity, relative stereochemistry, solution conformationMolecular weight, elemental formula, fragmentation
Key Requirement High-quality single crystalSoluble, pure sampleIonizable, pure sample
Ambiguity Unambiguous 3D structureCan be ambiguous for complex isomers or conformersCannot distinguish between isomers
Throughput Low (crystallization can be a bottleneck)[10]HighHigh
Complementary Role Provides the definitive structural proof.Confirms connectivity and reveals behavior/conformation in a biological mimic (solution).[11]Confirms elemental composition and molecular weight.[12]

Conclusion: An Integrated and Authoritative Approach

The structural validation of a novel chemical entity like 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline demands a multi-faceted approach. While NMR and MS confirm the molecular formula and atomic connectivity, single-crystal X-ray diffraction remains the only technique that provides direct, unambiguous, and authoritative evidence of the precise three-dimensional atomic arrangement. For drug development and patent protection, this level of certainty is not just advantageous; it is essential. By integrating the data from these orthogonal techniques, researchers can build a complete and irrefutable profile of their molecule, ensuring scientific integrity and accelerating the path from discovery to application.

Detailed Experimental Protocols

Protocol 1: Crystallization of 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
  • Purity Confirmation: Ensure the compound is >99% pure via HPLC analysis before proceeding.

  • Solvent Screening: Perform small-scale solubility tests in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile).

  • Method A: Slow Evaporation a. Dissolve 5-10 mg of the compound in 1-2 mL of a suitable volatile solvent (e.g., dichloromethane) in a small, clean vial. b. Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation. c. Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[4]

  • Method B: Vapor Diffusion (Hanging Drop) a. Prepare a reservoir solution of 500 µL of a poor solvent (e.g., hexane) in the well of a 24-well crystallization plate. b. On a siliconized glass cover slip, place a 2 µL drop of a concentrated solution of the compound (5-10 mg/mL) in a good solvent (e.g., toluene). c. Invert the cover slip and seal the well with vacuum grease. d. Allow the system to equilibrate in a stable temperature environment. The vapor of the poor solvent will slowly diffuse into the drop, inducing crystallization.[13]

Protocol 2: X-ray Data Collection and Structure Solution
  • Crystal Mounting: Using a micromanipulator under a microscope, select a single, well-formed crystal with sharp edges. Mount the crystal on a cryo-loop.

  • Data Collection: Mount the loop on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[1]

  • Data Processing: The raw diffraction images are integrated and scaled using appropriate software (e.g., XDS or SAINT) to produce a reflection file containing h, k, l indices and their corresponding intensities and standard uncertainties.

  • Structure Solution and Refinement: a. The structure is solved using direct methods or Patterson methods to overcome the phase problem. b. An initial atomic model is built into the resulting electron density map. c. The model is refined using full-matrix least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: The final CIF is validated to check for errors, inconsistencies, and overall model quality before deposition into a public database like the Cambridge Structural Database (CSD).[5][14]

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 17, 2026, from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Retrieved March 17, 2026, from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved March 17, 2026, from [Link]

  • Bronshtein, I., et al. (2019). Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control. Small, 15(38), e1902936. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography.
  • Unknown Author. (n.d.). Crystallization of Small Molecules.
  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved March 17, 2026, from [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Sci China Life Sci, 54, 101–111. [Link]

  • Pitucha, M. (Ed.). (n.d.). Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Retrieved March 17, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Saudi Chemical Society, 14(3), 263-275.
  • The Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. Retrieved March 17, 2026, from [Link]

  • Patel, P. (n.d.). Protein Crystallography. Synchrotron.
  • Makita, H., Zhang, M., Yano, J., et al. (2024). Room temperature crystallography and X-ray spectroscopy of metalloenzymes. eScholarship. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Comprehensive Safety and Handling Guide: 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic safety sheet—it requires a mechanistic understanding of the chemical's behavior. 6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505757-71-0) is a highly specific halogenated nitrogen heterocycle utilized in advanced drug discovery[1]. Because it contains both a reactive secondary amine and a chlorinated aromatic system, it presents distinct toxicological risks that must be managed with precision.

While exact in vivo toxicity data for this specific CAS may be proprietary, structural activity relationship (SAR) analysis and safety data from closely related analogs (such as 2-chloroquinoxaline and 1,2,3,4-tetrahydroquinoxaline) mandate that this compound be treated as an acute irritant and a potential systemic toxin[2][3].

This guide provides a self-validating, causality-driven protocol for the safe handling, operational workflow, and disposal of this compound.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the baseline hazards. The presence of the lipophilic cyclopropyl group enhances the molecule's ability to cross biological membranes, increasing the risk of acute dermal toxicity compared to unsubstituted analogs[2].

Table 1: Chemical Properties & Extrapolated GHS Classifications

Property / Hazard Description / Classification Causality / Implication
CAS Number 1505757-71-0[1] Unique identifier for inventory and regulatory tracking.
Molecular Formula C11H13ClN2[1] Halogenated organic compound; requires specific waste segregation.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)[2] Harmful if swallowed or in contact with skin. Lipophilicity aids absorption.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[3][4] Causes severe irritation. Direct contact can damage ocular tissue.
STOT SE 3 Category 3 (H335)[2][4] May cause respiratory tract irritation. Aerosolization must be prevented.

| Chemical Incompatibility | Strong Oxidizing Agents[3] | Can undergo hazardous, exothermic reactions if mixed with oxidizers. |

The PPE Matrix: Causality-Driven Protection

Do not rely on default laboratory attire. The following Personal Protective Equipment (PPE) matrix is engineered specifically for the risks associated with halogenated tetrahydroquinoxalines.

Table 2: Required PPE and Mechanistic Justification

PPE Category Required Equipment Scientific Justification (The "Why")
Ocular Protection Snug-fitting, indirect-vented safety goggles. Standard safety glasses leave peripheral gaps. Aerosolized particulates of this compound cause severe eye irritation (H319)[3].
Dermal Protection (Hands) Double-gloving: Nitrile (inner) + Neoprene (outer). The cyclopropyl moiety increases membrane permeability. Neoprene offers superior resistance to halogenated organics, while nitrile provides a secondary barrier[2].
Dermal Protection (Body) Flame-resistant (FR) lab coat, fully buttoned; closed-toe, non-porous shoes. Prevents localized accumulation of chemical dust on personal clothing, mitigating chronic dermal exposure.

| Respiratory Protection | N95/P100 particulate respirator (if weighing outside a hood). | Prevents inhalation of fine powders (H335). Note: Standard protocol dictates 100% handling within a certified fume hood[4]. |

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must be verifiable.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Verify that the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Workspace Segregation: Clear the hood of any strong oxidizing agents (e.g., peroxides, nitrates) to prevent incompatible chemical reactions[3].

  • Emergency Pre-Positioning: Ensure that inert absorbent materials (damp sand or vermiculite) and a dedicated hazardous waste container are within arm's reach before opening the chemical vial[2][5].

Phase 2: Active Handling Protocol
  • Donning PPE: Apply PPE in the strict order of: Lab coat → Safety goggles → Inner nitrile gloves → Outer neoprene gloves.

  • Weighing: Weigh the compound using an analytical balance enclosed in a vented balance safety enclosure. If a standard hood is used, turn off the analytical balance's internal fan to prevent the aerosolization of particulates[4].

  • Transferring: Use anti-static, grounded metal spatulas. Plastic spatulas can generate static electricity, causing the fine powder to disperse into the breathing zone.

Phase 3: Decontamination and Waste Segregation (Disposal Plan)
  • Surface Decontamination: Wipe down all spatulas, balance surfaces, and the hood deck with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with distilled water.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, wipes, outer gloves) in a clearly labeled, sealable "Halogenated Organic Waste" container[2]. Never mix this with general aqueous waste.

  • Doffing PPE: Remove outer gloves inside the fume hood to contain contamination. Wash hands immediately with soap and water after removing the inner gloves[4].

Workflow & Emergency Response Visualization

The following logical pathway dictates the standard operational flow and the immediate pivot required during an exposure event.

G A Pre-Task Risk Assessment B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Execute in Fume Hood B->C D Spill or Exposure Event Detected? C->D E Standard Cleanup & Waste Segregation D->E No F Evacuate & Isolate Area D->F Yes H Dispose as Halogenated Organic Waste E->H G Absorb with Inert Material (Sand/Vermiculite) F->G G->H I Decontaminate & Report H->I

Operational workflow and emergency spill response pathway for halogenated tetrahydroquinoxalines.

Emergency Spill and Exposure Response

In the event of a protocol failure, execute the following validated emergency steps:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water and soap for a minimum of 15 minutes to mitigate the absorption of the lipophilic compound[2][4].

  • Eye Contact: Do not rub the eyes. Utilize the emergency eyewash station immediately, flushing for 15 minutes while physically holding the eyelids open to ensure complete irrigation of the ocular cavity[6]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup (Disposal Plan): Never sweep dry powder , as this generates hazardous respiratory aerosols. Cover the spill with damp sand, vermiculite, or diatomite to suppress dust. Sweep gently using a non-sparking tool into a hazardous waste container, and wash the spill site thoroughly with a detergent solution[5].

References

  • Thoreauchem. "Product Information: 6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505757-71-0)." Thoreauchem Products. Available at: [Link]

  • Fisher Scientific UK. "Safety Data Sheet: 2-Chloroquinoxaline." Fisher Scientific, Sep 2023. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
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